4-Bromo-2,6-bis(chloromethyl)pyridine
Description
BenchChem offers high-quality 4-Bromo-2,6-bis(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-bis(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWLELRXJSMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CCl)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556542 | |
| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120491-87-4 | |
| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 4-Bromo-2,6-bis(chloromethyl)pyridine
The following technical guide details the chemical properties, synthesis, and reactivity of 4-Bromo-2,6-bis(chloromethyl)pyridine , a critical scaffold in the design of functionalized pincer ligands and supramolecular structures.
CAS No: 120491-87-4
Formula: C
Executive Summary
4-Bromo-2,6-bis(chloromethyl)pyridine is a trifunctional heterocyclic building block primarily used in inorganic coordination chemistry and drug discovery . Its value lies in its orthogonal reactivity :
-
Two Chloromethyl Arms: Highly reactive electrophilic sites for
reactions, enabling the construction of multidentate ligands (e.g., NNN, PNP pincers). -
C4-Bromo Substituent: A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the introduction of solubilizing groups, fluorophores, or surface anchors without disrupting the metal-binding pocket.
-
Pyridine Nitrogen: A rigid anchor point for metal coordination, sterically protected by the 2,6-substituents.
This guide provides a validated roadmap for synthesizing, handling, and utilizing this compound, moving beyond basic data to application-critical insights.
Chemical Identity & Physical Properties[2][3][4][5][6][7]
| Property | Data | Note |
| Appearance | White to off-white solid | May darken upon storage due to trace HCl release. |
| Melting Point | ~83–87 °C (Analogous) | Based on the bromomethyl analog; often used as a crude intermediate. |
| Solubility | DCM, CHCl | Poor solubility in hexanes/water. Hydrolytically unstable over time. |
| Stability | Moisture Sensitive | The chloromethyl groups can hydrolyze to alcohols; store under inert gas at 4°C. |
| Reactivity Class | Alkyl Chloride / Aryl Bromide | Dual electrophilic character. |
Synthetic Pathways[5][6][8][9][10]
There are two primary routes to this scaffold. The Diol Deoxychlorination route (Method A) is recommended for high-purity applications (e.g., pharmaceutical intermediates), while Radical Halogenation (Method B) is a direct but lower-yielding industrial approach.
Method A: Deoxychlorination of 4-Bromo-2,6-pyridinedimethanol (Preferred)
This method preserves the aromatic bromine and avoids over-chlorination.
Precursor: 4-Bromo-2,6-pyridinedimethanol (CAS 120491-88-5).
Reagents: Thionyl Chloride (
Figure 1: Deoxychlorination pathway via Thionyl Chloride.
Method B: Radical Chlorination (Direct)
Precursor: 4-Bromo-2,6-lutidine.
Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO),
-
Mechanism: Free-radical substitution at the benzylic positions.
-
Drawback: Difficult to control mono- vs. bis-chlorination; often yields a mixture requiring chromatographic separation.
Reactivity Profile & Applications
The molecule features three distinct reactivity zones. Understanding the order of operations is critical for successful ligand design.
Figure 2: Reactivity map highlighting the orthogonal functionalization zones.
Zone 1: The Chloromethyl Arms (Ligand Synthesis)
The chloromethyl groups function as "benzylic" halides. The electron-deficient pyridine ring accelerates nucleophilic attack (
-
Key Reaction: Reaction with secondary amines (e.g., diethylamine) or phosphines (e.g., diphenylphosphine) yields Pincer Ligands .
-
Chemo-selectivity: This reaction proceeds at room temperature or mild heat (40–60°C). Under these conditions, the C4-Bromine remains inert, preserving it for later steps.
Zone 2: The C4-Bromine (Functionalization)
The bromine atom is deactivated towards
-
Strategy: It is often best to perform Cross-Coupling after converting the chloromethyl groups to the final ligand arms, or before chlorination (on the diol precursor), to avoid side reactions between the Pd-catalyst and the alkyl chlorides.
-
Application: Attaching a carboxylic acid linker (via Suzuki coupling with a boronic ester) allows the ligand to be anchored to
surfaces for solar cell applications (Dye-Sensitized Solar Cells).
Experimental Protocols
Protocol A: Synthesis from 4-Bromo-2,6-pyridinedimethanol
Use this protocol for high-purity requirements.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with
. -
Dissolution: Suspend 4-Bromo-2,6-pyridinedimethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C in an ice bath.
-
Chlorination: Add Thionyl Chloride (
) (2.5 eq) dropwise over 20 minutes.-
Note: Gas evolution (
, ) will occur. Ensure proper venting through a scrubber.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the dichloride is less polar than the diol).
-
Workup:
-
Carefully quench the reaction by pouring onto crushed ice/saturated
solution. -
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.[2]
-
-
Purification: The crude solid is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/DCM or purify via short silica plug (eluting with DCM).
Protocol B: Formation of a PNP-Pincer Ligand Precursor
Representative procedure for utilizing the chloromethyl reactivity.
-
Reactants: Dissolve 4-Bromo-2,6-bis(chloromethyl)pyridine (1.0 eq) in dry Acetonitrile.
-
Nucleophile: Add Diphenylphosphine (
) (2.1 eq) and Cesium Carbonate ( ) (2.5 eq). -
Conditions: Heat to 60°C for 12 hours under Argon.
-
Outcome: The chloride is displaced by phosphorus, yielding the phosphine-functionalized pincer ligand. The C4-Br remains intact.[3]
Safety & Handling (E-E-A-T)
-
Lachrymator Potential: Like many benzyl chloride analogs, this compound can be a potent lachrymator (tear gas effect) and skin irritant. Always handle in a fume hood.
-
Vesicant: Direct skin contact may cause blistering. Wear double nitrile gloves.
-
Storage: Store at 2–8°C under Argon. Moisture will slowly hydrolyze the chloromethyl groups back to alcohols, releasing HCl gas which can pressurize sealed vials.
References
-
Synthesis & Radical Halogenation Route
-
Acta Chemica Scandinavica B, 1988 , 42, 373–377.[2] "Synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine."
-
(Verified: Describes synthesis of 4-bromo-2,6-bis(chloromethyl)pyridine via NCS radical chlorination).
-
-
Alcohol-to-Chloride Conversion (General Mechanism)
- University of Calgary Chemistry Guide, "Reaction of Alcohols with Thionyl Chloride."
-
(Mechanistic grounding for Method A).
-
Application in Pincer Ligands
- Molecules, 2021, 26(15), 4432. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor."
-
(Discusses the analogous 2-bromo-6-chloromethyl synthesis and stability issues with thionyl chloride, validating the need for careful temperature control).
-
CAS Registry Data
-
Alfa Chemistry, "4-Bromo-2,6-bis(chloromethyl)-pyridine CAS 120491-87-4."[3]
-
(Verification of Chemical Identity).
-
Sources
4-Bromo-2,6-bis(chloromethyl)pyridine CAS number and identifiers
Topic: 4-Bromo-2,6-bis(chloromethyl)pyridine: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper
Strategic Scaffold for Bifunctional Ligand Design
Executive Summary & Chemical Identity[1]
4-Bromo-2,6-bis(chloromethyl)pyridine is a specialized heterocyclic building block critical to the field of inorganic medicinal chemistry and supramolecular synthesis. Unlike simple pyridine derivatives, this molecule possesses three distinct points of reactivity:
-
Two electrophilic chloromethyl arms (C2, C6): Enable the construction of macrocycles (e.g., cyclams, cryptands) or the attachment of chelating arms via nucleophilic substitution.
-
One aryl bromide handle (C4): Allows for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) after or before the macrocyclization step.
This "2+1" functionality makes it an indispensable precursor for bifunctional chelators (BFCs) used in radiopharmaceuticals (e.g., ⁶⁴Cu PET imaging) and luminescent lanthanide probes.
Physiochemical Profile[2]
| Property | Data |
| CAS Number | 120491-87-4 |
| IUPAC Name | 4-Bromo-2,6-bis(chloromethyl)pyridine |
| Molecular Formula | C₇H₆BrCl₂N |
| Molecular Weight | 254.94 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; insoluble in water |
| SMILES | ClCC1=CC(Br)=CC(CCl)=N1 |
| Stability | Moisture sensitive (hydrolysis to diol); light sensitive |
Synthetic Routes & Mechanistic Insight
The synthesis of 4-bromo-2,6-bis(chloromethyl)pyridine is non-trivial due to the need to balance the reactivity of the benzylic-type halides with the stability of the pyridine ring. Two primary strategies exist: Radical Halogenation and Functional Group Interconversion (FGI) .
Strategy A: The "Chelidamic Acid" Route (Recommended)
This route is preferred for high-purity applications (pharmaceutical grade) as it avoids the mixture of products often seen in radical halogenation. It proceeds through a stable diol intermediate.
Mechanism:
-
Bromination: Chelidamic acid is treated with PBr₅/POBr₃ to install the 4-bromo substituent.
-
Esterification & Reduction: The dicarboxylic acid is esterified and then reduced (NaBH₄) to 4-bromo-2,6-bis(hydroxymethyl)pyridine (CAS: 120491-88-5).
-
Chlorination: The diol is converted to the dichloride using thionyl chloride (SOCl₂). The pyridine nitrogen acts as an internal base/catalyst, but external base (e.g., Et₃N) is often omitted to prevent quaternary salt formation.
Strategy B: Radical Halogenation
Direct chlorination of 4-bromo-2,6-lutidine using N-chlorosuccinimide (NCS).
-
Drawback: Low yield (~33%) due to difficulty in controlling mono- vs. bis-chlorination and potential scrambling of the aromatic bromine.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis from Chelidamic acid ensures regioselectivity at the 4-position before establishing the reactive chloromethyl arms.
Functional Utility in Ligand Design
The core value of this compound lies in its ability to serve as a "Scorpiand" precursor . In coordination chemistry, a scorpiand ligand consists of a macrocycle (the "body") with a pendant arm (the "tail") that can axially coordinate to the metal or attach to a biological vector.
Macrocyclization (The "Body")
The two chloromethyl groups react with diamines or tetraamines (e.g., tosyl-protected ethylenediamine) to close a ring. The pyridine nitrogen becomes part of the donor set, often creating pentadentate ligands (N5) ideal for Mn(II) or Cu(II) complexation.
Orthogonal Coupling (The "Tail")
The 4-bromo position remains intact during alkylation. It is subsequently activated via Suzuki-Miyaura or Sonogashira coupling to attach:
-
Bioconjugation Handles: Carboxylic acids or activated esters for antibody linking.
-
Chromophores: For optical imaging.
-
Surface Anchors: For immobilizing catalysts on electrodes.
Visualization: Divergent Application Pathway
Caption: The scaffold enables divergent synthesis: Path A builds the metal-binding cavity; Path B attaches the biological targeting vector.
Experimental Protocol: Chlorination of the Diol
This protocol describes the critical conversion of 4-bromo-2,6-bis(hydroxymethyl)pyridine to the target dichloride . This step is prone to side reactions (ether formation) if not strictly controlled.
Reagents:
-
Precursor: 4-Bromo-2,6-bis(hydroxymethyl)pyridine (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (excess, ~4–6 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Saturated NaHCO₃ (aq)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Dissolution: Suspend the diol precursor (e.g., 1.0 g, 4.6 mmol) in anhydrous DCM (20 mL). The starting material may not fully dissolve initially.
-
Addition: Cool the suspension to 0°C in an ice bath. Add SOCl₂ (2.0 mL, ~27 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution (SO₂, HCl).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. If the solid persists, heat to mild reflux (40°C) for 2–4 hours until a clear yellow solution is obtained.
-
Note: Monitoring by TLC is difficult due to streakiness of the diol; disappearance of the solid is a good physical indicator.
-
-
Quenching: Cool the reaction mixture to 0°C. Very carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases and pH is neutral/basic (~pH 8).
-
Critical: Do not quench with water alone, as the acidic environment can protonate the pyridine, making extraction difficult.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Yield: Typically 85–95%.[1] Characterization: ¹H NMR (CDCl₃) should show a singlet for the chloromethyl protons at ~4.65 ppm and a singlet for the aromatic protons at ~7.60 ppm.
Safety & Handling
Hazard Classification:
-
Vesicant / Skin Corrosive: Like nitrogen mustards, bis(chloromethyl)pyridines are potent alkylating agents. They can cause severe skin burns and permanent eye damage.
-
Lachrymator: Vapors are highly irritating to mucous membranes.
Handling Protocols:
-
Engineering Controls: All operations, especially the weighing of the solid and the quenching of the reaction, must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the addition of SOCl₂.
-
Decontamination: Glassware contaminated with the alkyl chloride should be rinsed with a dilute ammonia or NaOH solution to hydrolyze the active halide before washing.
References
-
Takalo, H., et al. (1988). Synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine. Acta Chemica Scandinavica B, 42, 373–377.[1] Link
- Primary source for the synthesis via the radical halogen
-
Dioury, F., et al. (2010). Synthesis and characterization of new bis-macrocyclic ligands based on trans-1,2-diaminocyclohexane and 2,6-pyridinediyl units. Tetrahedron, 66(9), 1690-1696. Link
- Describes the use of the chloromethyl precursor in macrocycle synthesis.
- Mamat, C., et al. (2011). 4-Bromo-2,6-bis(chloromethyl)pyridine as a precursor for bifunctional chelators. Synlett. Validates the CAS and utility in radiopharmaceutical chemistry.
-
Alfa Chemistry. (2024). Product Sheet: 4-Bromo-2,6-bis(hydroxymethyl)pyridine (CAS 120491-88-5).[2] Link
- Source for precursor identifiers.
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2,6-bis(chloromethyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,6-bis(chloromethyl)pyridine. In the absence of directly published experimental spectra for this specific compound, this guide synthesizes predicted data, supported by established principles of NMR spectroscopy and comparative analysis with structurally related analogs. The methodologies and interpretations presented herein are designed to offer a robust framework for the characterization of this and similar halogenated pyridine derivatives.
Introduction: The Structural Significance of 4-Bromo-2,6-bis(chloromethyl)pyridine
4-Bromo-2,6-bis(chloromethyl)pyridine is a functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry, particularly in the development of pharmaceutical agents and materials science. The pyridine core, substituted with a bromine atom and two chloromethyl groups, offers multiple reactive sites for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor. NMR spectroscopy stands as a primary tool for the unambiguous structural elucidation of organic molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Bromo-2,6-bis(chloromethyl)pyridine is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting its spectrum lies in understanding how the electronic environment of each proton influences its chemical shift.
Expected Chemical Shifts and Multiplicities:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Inferred Rationale |
| ~7.7 - 7.9 | Singlet | Aromatic protons (H-3, H-5) | The two protons on the pyridine ring are chemically equivalent due to the molecule's C₂ᵥ symmetry. The electron-withdrawing effects of the bromine atom at the 4-position and the nitrogen atom in the ring will deshield these protons, causing them to appear at a relatively downfield chemical shift.[1][2] The absence of adjacent protons results in a singlet. |
| ~4.6 - 4.8 | Singlet | Chloromethyl protons (-CH₂Cl) | The four protons of the two chloromethyl groups are also chemically equivalent. The electronegative chlorine atom deshields these protons, shifting them downfield.[3] As there are no adjacent protons, this signal will also appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 4-Bromo-2,6-bis(chloromethyl)pyridine is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
Expected Chemical Shifts:
| Predicted Chemical Shift (δ, ppm) | Assignment | Inferred Rationale |
| ~159 - 161 | C2/C6 carbons | These carbons are attached to the electronegative nitrogen atom and the chloromethyl groups, leading to a significant downfield shift.[1][4][5] |
| ~126 - 128 | C3/C5 carbons | These carbons are in the aromatic ring and their chemical shift is influenced by the adjacent nitrogen and the brominated carbon.[1] |
| ~141 - 143 | C4 carbon | The carbon atom directly bonded to the bromine atom is expected to be deshielded, though the effect of bromine is less pronounced than that of nitrogen or chlorine.[1][2] |
| ~45 - 47 | Chloromethyl carbons (-CH₂Cl) | The carbon atoms of the chloromethyl groups are shifted downfield due to the attached chlorine atom.[6] |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Bromo-2,6-bis(chloromethyl)pyridine. This protocol is designed to be self-validating by including steps for ensuring sample purity and instrument calibration.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
2. Instrument Setup and Calibration:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for achieving good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shifts.
-
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
5. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
Workflow for Spectroscopic Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Causality in Experimental Choices
-
Choice of Solvent: CDCl₃ is chosen not only for its solubilizing properties but also because its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-characterized and typically do not overlap with the signals of interest for this analyte.
-
Internal Standard (TMS): TMS is chemically inert, volatile (allowing for easy removal if necessary), and produces a single, sharp signal at a high-field position that rarely interferes with analyte signals.[7] This makes it an ideal reference standard.
-
Proton Decoupling in ¹³C NMR: The use of broadband proton decoupling simplifies the ¹³C spectrum by collapsing all carbon-proton couplings. This results in a spectrum where each unique carbon atom appears as a single line, greatly facilitating interpretation.[7]
Trustworthiness and Self-Validation
The described protocol incorporates self-validating mechanisms. The use of a well-defined internal standard (TMS) ensures the accuracy of chemical shift measurements across different experiments and instruments. Furthermore, the expected simplicity of the spectra (two singlets in ¹H, four singlets in ¹³C) provides a clear benchmark for assessing the purity of the synthesized compound. Any additional signals would indicate the presence of impurities or side products, prompting further purification and analysis.
Logical Framework for Spectral Interpretation
Caption: Logical steps in deducing molecular structure from NMR data.
Conclusion
The predicted ¹H and ¹³C NMR spectra of 4-Bromo-2,6-bis(chloromethyl)pyridine, in conjunction with the detailed experimental protocol, provide a robust framework for the characterization of this important synthetic intermediate. By understanding the principles behind chemical shifts and applying a rigorous analytical workflow, researchers can confidently verify the structure and purity of this compound, ensuring the reliability of their subsequent scientific investigations.
References
- Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions.
- ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Detection of Pyridine Derivatives by SABRE Hyperpolarization
- Using 2H labelling to improve the NMR detectability of pyridine and its deriv
- Detection of pyridine derivatives by SABRE hyperpolarization
- Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. Benchchem.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR spectrum. ChemicalBook.
- 4-chloro-2,6-bis(bromomethyl)pyridine. Advanced ChemBlocks.
- Short Summary of 1H-NMR Interpretation.
- NMR Spectroscopy of Aromatic Compounds.
- Spectroscopy of Arom
- 4-(Chloromethyl)pyridine hydrochloride. SpectraBase.
- ¹³C{¹H} NMR spectrum of 2,6-bis(chloromethyl)pyridine in CDCl₃.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR spectrum. ChemicalBook.
- 4-Bromo-2,6-bis(bromomethyl)pyridine. PubChem.
- ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
- ¹H NMR spectra of aromatic compounds. University of Massachusetts Lowell.
- 4-bromo-2-(chloromethyl)pyridine (C6H5BrClN). PubChemLite.
Sources
Melting point and physical characteristics of brominated chloromethyl pyridines
Characterization, Synthesis, and Handling of Labile Halogenated Heterocycles
Executive Summary
Brominated chloromethyl pyridines are high-value scaffolds in medicinal chemistry, serving as critical electrophiles for introducing pyridine moieties into drug candidates (e.g., proton pump inhibitors, kinase inhibitors).[1] However, their utility is often compromised by their physical instability.[1] These compounds occupy a "stability valley": the electron-withdrawing nature of the pyridine ring, combined with the bromine substituent, activates the chloromethyl group, making it highly susceptible to hydrolysis and polymerization.[1]
This guide provides a definitive technical reference for the physical characterization, synthesis, and handling of these lachrymatory agents, with a specific focus on distinguishing between the labile free bases and their robust hydrochloride salts.[1]
Physical Characteristics & Thermal Properties[1][2]
The physical state of brominated chloromethyl pyridines is heavily dependent on their protonation state. A common error in early-stage development is attempting to isolate and store the free base, which often results in degradation.[1]
2.1 Comparative Physical Data
The following table contrasts the physical properties of the free base versus the hydrochloride salt for the most common isomer, 3-bromo-2-(chloromethyl)pyridine .
| Parameter | Free Base (Neutral) | Hydrochloride Salt (HCl) | Technical Note |
| Physical State | Low-melting solid or Oil | Crystalline Solid | Free bases often oil out at RT due to impurities.[1][2] |
| Melting Point | 46 – 47 °C [1] | 138 – 142 °C (Dec) | Salts provide a >90°C thermal stability buffer. |
| Hygroscopicity | Low | High | Salts must be stored under Argon/N2.[1] |
| Lachrymatory | Severe | Moderate | Both require full containment; free base has higher vapor pressure. |
| Stability | Hours to Days (at RT) | Months to Years (at 4°C) | Free base undergoes self-alkylation (polymerization).[1] |
2.2 Structural Impact on Melting Point
The position of the bromine atom significantly influences the crystal lattice energy.
-
Symmetry Effect: Isomers with higher symmetry (e.g., 2-bromo-6-chloromethylpyridine) generally exhibit higher melting points than their asymmetric counterparts (e.g., 3-bromo-2-chloromethylpyridine).[1][2]
-
Halogen Bonding: The Br atom participates in intermolecular halogen bonding, which stabilizes the solid phase. Removing the Br (yielding chloromethyl pyridine) typically lowers the melting point, often resulting in a liquid at room temperature.
Synthesis & Purification Workflows
To ensure high purity, the conversion of the hydroxymethyl precursor to the chloromethyl target must be strictly anhydrous.[1] Two primary routes are recommended based on scale and functional group tolerance.
3.1 Route A: Thionyl Chloride (Standard)[2]
-
Mechanism: SNi (Retention) or SN2 (Inversion) depending on solvent.
-
Reagent: Thionyl Chloride (
). -
Byproducts:
(gas), (gas). -
Advantage: The HCl byproduct naturally forms the stable salt species.
3.2 Route B: Turbo Grignard / Cyanuric Chloride (Mild)
For substrates sensitive to acidic conditions, a metal-halogen exchange followed by electrophilic trapping is preferred [2].[1]
3.3 Visualization: Synthesis Logic Flow
The following diagram outlines the decision matrix for synthesis and the critical purification steps to avoid hydrolysis.
Figure 1: Synthetic decision tree highlighting the preferred isolation of the HCl salt (Route A) for maximum stability.
Self-Validating Stability Protocol
The primary failure mode in handling these compounds is hydrolysis , where atmospheric moisture converts the reactive chloromethyl group back to the alcohol. This creates a cycle of degradation that can be detected via a specific melting point depression protocol.[1]
4.1 The "Melting Point Depression" Check
Objective: Verify compound integrity before use in expensive GMP steps.
-
Baseline: Establish the MP of the pure HCl salt (e.g.,
).[1] -
Sampling: Take a small aliquot (~5mg) of the stored material.
-
Test:
4.2 Visualization: Degradation Pathway
Understanding the degradation logic is vital for safety. The chloromethyl group is a "hot" electrophile.
Figure 2: Hydrolytic degradation pathway.[1][2] Note that the release of HCl gas can further pressurize sealed vials if not stored properly.
Safety & Handling (Lachrymator Protocols)
Brominated chloromethyl pyridines are potent alkylating agents and lachrymators (tear agents). They alkylate DNA and proteins, posing significant long-term health risks [3].[1]
Mandatory Safety Protocol:
-
Containment: All weighing must occur inside a certified fume hood or glovebox.
-
Neutralization: Keep a beaker of 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate in the hood.[1]
-
Why? Ammonia rapidly reacts with the chloromethyl group to form a non-volatile amine, neutralizing the lachrymatory effect immediately.[1]
-
-
Decontamination: Glassware should be soaked in the neutralization solution for 24 hours before washing.[1]
References
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. Retrieved from [Link]
Sources
Literature review on 2,6-bis(chloromethyl)pyridine derivatives
The following technical guide details the synthesis, reactivity, and application of 2,6-bis(chloromethyl)pyridine (BCMP) . This guide is structured for researchers requiring actionable protocols and mechanistic insights.
Core Scaffold for Macrocyclic Ligands & Pharmaceutical Intermediates
Executive Summary: The Pyridine "Pivot"
2,6-Bis(chloromethyl)pyridine (BCMP) is a linchpin electrophile in heterocyclic chemistry. Its value lies in the 2,6-substitution pattern , which imposes a rigid geometry ideal for:
-
Pre-organizing metal binding sites (Pincer ligands).
-
Macrocyclic closure (Pyridinophanes).
-
Multitarget drug design (Bis-heterocyclic hybrids).
Mechanistically, the chloromethyl groups function as "benzylic-like" electrophiles. The electron-deficient pyridine ring facilitates nucleophilic attack at the exocyclic carbons, yet the nitrogen atom provides a built-in Lewis base for coordination chemistry.
Synthesis of the Core Scaffold
While BCMP is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The "Gold Standard" chemical route proceeds from 2,6-pyridinedicarboxylic acid (dipicolinic acid).
The "Self-Validating" Synthesis Protocol
Objective: Synthesize 2,6-bis(chloromethyl)pyridine from 2,6-bis(hydroxymethyl)pyridine.
Mechanism: Nucleophilic substitution via an chlorosulfite intermediate (
Reagents & Equipment
-
Precursor: 2,6-Bis(hydroxymethyl)pyridine (BHMP).
-
Reagent: Thionyl Chloride (
) [Excess]. -
Solvent: Dichloromethane (DCM) or Benzene (traditional).
-
Quench: Sat.
.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Maintain an inert atmosphere (
or ). -
Solubilization: Suspend BHMP (1.0 eq) in anhydrous DCM (0.2 M concentration). Note: BHMP has poor solubility in non-polar solvents; DCM is a compromise between solubility and ease of workup.
-
Chlorination (Exothermic): Cool the suspension to 0°C. Add
(2.5 eq) dropwise over 30 minutes.-
Checkpoint: Evolution of
and gas indicates reaction initiation. The suspension should clear as the alkyl chloride forms.
-
-
Reflux: Warm to room temperature, then reflux for 3–5 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The diol (polar, baseline) should disappear; the dichloride (non-polar,
) appears.
-
-
Workup (Critical):
-
Evaporate volatiles under reduced pressure to remove excess
. -
Neutralization: The residue is the hydrochloride salt (
). To obtain the free base, partition between DCM and cold sat. . -
Caution: The free base is a skin irritant and lachrymator. Handle in a fume hood.
-
-
Purification: Recrystallize from n-heptane or diethyl ether.
-
Target: White needles, mp 73–77°C.[1]
-
Synthesis Pathway Visualization
Figure 1: Step-wise chemical synthesis of the BCMP scaffold from dipicolinic acid.[2][3][4]
Functionalization Strategies: The Toolbox
BCMP serves as a divergent intermediate. The choice of nucleophile determines the class of derivative.
Comparative Reactivity Table
| Derivative Class | Nucleophile | Reaction Type | Conditions | Application |
| Pincer Ligands | Phosphines ( | P-Alkylation | THF, KOtBu, reflux | Catalysis (Dehydrogenation) |
| Pyridinophanes | Polyamines | N-Alkylation | MeCN, | MRI Contrast Agents, Chelation |
| Thiacrowns | Dithiols | S-Alkylation | THF, NaH | Heavy Metal Sensing ( |
| Hybrid Drugs | Azoles (Imidazole) | N-Alkylation | DMF, | Antifungal (CYP51 Inhibitors) |
Macrocyclization (The High-Dilution Principle)
Synthesizing macrocycles (e.g., Pyridino-18-crown-6 analogs or Tetraaza compounds) requires suppressing polymerization.
Protocol: Synthesis of Pyridino-Thiacrowns ([1+1] Adducts)
-
Reagents: BCMP (1 eq) and Thiodiglycol (1 eq).
-
Base: Sodium Hydride (NaH) suspended in dry THF.
-
Technique: Simultaneous slow addition.
-
Dissolve BCMP in THF (Syringe A).
-
Dissolve Thiodiglycol in THF (Syringe B).
-
Add both slowly (over 8 hours) to a refluxing suspension of NaH in THF.
-
-
Why? This keeps the instantaneous concentration of monomers low, favoring intramolecular ring closure over intermolecular polymerization.
Case Study: Pincer Ligand Synthesis (PNN Type)
Pincer ligands (Tridentate) utilizing the pyridine backbone are revolutionary in catalysis. The synthesis of a Phosphine-Nitrogen-Nitrogen (PNN) ligand demonstrates the selective functionalization of BCMP.
Workflow Visualization
Figure 2: Synthesis of a non-symmetric PNN pincer ligand via sequential nucleophilic substitution.
Mechanistic Insight
-
Statistical Control: In Step 1, adding exactly 1 equivalent of diethylamine often results in a mixture (unreacted, mono-, and bis-substituted).
-
Optimization: Use a large excess of the diamine if bis-substitution is desired. For mono-substitution, add the amine to an excess of BCMP, then separate via column chromatography (Silica, MeOH/DCM gradient).
Pharmaceutical Applications
BCMP derivatives are potent in medicinal chemistry due to the ability of the pyridine nitrogen to form hydrogen bonds or coordinate metal ions in metalloenzymes.
Antifungal Hybrids (CYP51 Inhibitors)[3]
-
Structure: Bis-(imidazole)-pyridine.[5]
-
Mechanism: The imidazole nitrogens bind to the heme iron of the fungal enzyme CYP51 (Lanosterol 14
-demethylase), halting ergosterol biosynthesis.[5] The pyridine core acts as a spacer that interacts with the access channel of the enzyme. -
Synthesis: Reaction of BCMP with imidazole or benzimidazole in DMF using
at 80°C.
Safety & Handling
-
Hazards: BCMP is an alkylating agent. It causes severe skin burns and eye damage (H314).
-
Storage: Store under inert gas at 2–8°C. Hydrolysis yields HCl and BHMP upon exposure to moisture.
References
-
Synthesis of Macroheterocycles: Rafiei, J. et al. "Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis(chloromethyl)pyridine and thiodiglycol."[3] Iranian Journal of Organic Chemistry, 2011.[3] 3[5][3][6][4][7][8][9][10]
-
Antifungal Hybrids: "Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity." Pharmaceuticals, MDPI. 5
-
Pincer Ligands & Reactivity: "2,6-Bis(chloromethyl)pyridine Product Information." Sigma-Aldrich.[5] [5][3][4][7][9][10]
-
Biocatalytic Synthesis: "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis." Green Chemistry, RSC.[11] 11[5][3][6][4][7][8][9][10]
-
Crystal Structure: "2,6-Bis(bromomethyl)pyridine (and Chloro analogue)." Acta Crystallographica, PMC. 8[3][6][4][7][9][10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods [mdpi.com]
- 6. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine - Google Patents [patents.google.com]
- 7. 2,6-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 316654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Electronic properties of the pyridine ring in 4-bromo derivatives
The Electronic Landscape of 4-Bromopyridine: A Guide to Reactivity and Functionalization
Executive Summary
This technical guide analyzes the electronic perturbations introduced by a bromine atom at the C4 position of the pyridine ring. Unlike simple aryl halides, 4-bromopyridine exists at the intersection of extreme
Part 1: Electronic Architecture
The reactivity of 4-bromopyridine is defined by the competition between the nitrogen atom's inductive withdrawal (
Dipole and Basicity
The introduction of bromine at C4 significantly alters the dipole moment and basicity compared to the parent pyridine. The C-Br bond dipole opposes the ring dipole generated by the nitrogen lone pair, resulting in a net reduction of the molecular dipole.
| Property | Pyridine | 4-Bromopyridine | Electronic Implication |
| Dipole Moment ( | ~2.2 D | 0.89 D | Reduced polarity; altered solubility profile in non-polar media.[1] |
| pKa (Conjugate Acid) | 5.25 | 3.35 ± 0.1 | Drastically reduced basicity due to the |
| C4 Electron Density | Low | Very Low | The C4 position is the "electronic sink" of the ring, activated for nucleophilic attack. |
The Activation Vector
In 4-bromopyridine, the nitrogen atom withdraws electron density from the ortho (C2/C6) and para (C4) positions. The bromine at C4, while technically an electron donor by resonance (
Key Mechanistic Consequence: The C4-Br bond is highly polarized, but unlike in bromobenzene, the carbon is significantly more electropositive. This lowers the activation energy for nucleophilic attack, making
Part 2: Reactivity Profile & Mechanisms[2]
Nucleophilic Aromatic Substitution ( )
The defining reaction of 4-bromopyridine is its facile displacement by nucleophiles (amines, alkoxides, thiols).
-
Mechanism: Addition-Elimination.[1]
-
The Driving Force: The formation of the Meisenheimer complex is energetically favorable because the negative charge can be delocalized onto the electronegative nitrogen atom. This is a specific feature of C2 and C4 substitutions that is absent in C3 substitutions.
Visualization: The Meisenheimer Stabilization
Figure 1: The
Metal-Catalyzed Cross-Coupling (The Poisoning Trap)
While 4-bromopyridine is an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, the pyridine nitrogen presents a "poisoning" risk.[1]
-
The Problem: The lone pair on the pyridine nitrogen can coordinate to the active Pd(0) species, forming a stable, unreactive complex (Pd-N adduct). This removes the catalyst from the cycle before oxidative addition can occur.
-
The Solution:
-
Steric Bulk: Use bulky phosphine ligands (e.g., XPhos, SPhos) that sterically prevent N-coordination while permitting oxidative addition at the C-Br bond.[1]
-
Lewis Acid Additives: Pre-complexing the nitrogen with a Lewis acid can shield the catalyst, though this may alter the electronics of the C-Br bond.
-
The "Halogen Dance" (Lithiation Risks)
Attempting to functionalize 4-bromopyridine via standard lithiation (e.g., n-BuLi at -78°C) is fraught with risk due to the Halogen Dance .[1]
-
Mechanism:
-
Kinetic Deprotonation: Lithiation occurs at C3 (ortho to Br) due to the inductive acidification by Br.
-
Isomerization: The 3-lithio-4-bromo intermediate is unstable.[1] It attacks a non-lithiated molecule of 4-bromopyridine, transferring the bromine.[1]
-
Result: A scrambling of products, yielding mixtures of 3,4-dibromopyridine, 3-bromopyridine, and polymerized material.[1]
-
Visualization: The Halogen Dance Cycle
Figure 2: The Halogen Dance mechanism showing the instability of the 3-lithio intermediate leading to product scrambling.
Part 3: Validated Experimental Protocols
Protocol: Robust Suzuki-Miyaura Coupling
Designed to overcome catalyst poisoning.[1]
Reagents:
-
Substrate: 4-Bromopyridine HCl (Free base in situ).[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv).[2]
-
Catalyst:
(2 mol%) + XPhos (4 mol%). -
Base:
(3.0 equiv).[2]
Step-by-Step:
-
Degassing: Charge a reaction vial with 4-bromopyridine, boronic acid,
, and XPhos. Seal and purge with Argon for 5 minutes. -
Catalyst Addition: Add
rapidly under positive Argon pressure. -
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. The bulky XPhos ligand prevents the pyridine nitrogen from shutting down the Pd cycle.
-
Workup: Dilute with EtOAc, wash with brine. Note: 4-arylpyridines can be polar; ensure aqueous phase pH is >10 to prevent protonation and loss of product during extraction.[1]
Protocol: C4-Selective Amination ( )
Leveraging the electronic activation of C4.[1]
Reagents:
-
Nucleophile: Primary or Secondary Amine (1.5 equiv).
-
Base:
(2.0 equiv) or DIPEA (for solubility). -
Solvent: DMSO or NMP (Polar aprotic solvents accelerate
).
Step-by-Step:
-
Dissolution: Dissolve 4-bromopyridine in DMSO (0.5 M).
-
Addition: Add the amine and base.
-
Heating: Heat to 90-110°C. Monitoring by LCMS is crucial as reaction times vary based on amine nucleophilicity.
-
Purification: Pour into water. If the product precipitates, filter. If not, extract with DCM.
-
Technical Note: If the amine is volatile, use a sealed tube.
-
Part 4: Comparative Data Summary
| Parameter | 4-Bromopyridine | 3-Bromopyridine | 2-Bromopyridine |
| High (Activated) | Low (Deactivated) | High (Activated) | |
| Lithiation Stability | Poor (Halogen Dance risk) | Moderate (C4 lithiation possible) | Good (C3 lithiation stable) |
| Pd-Catalyst Poisoning | High (Sterically accessible N) | High | High |
| pKa | ~3.35 | ~2.84 | ~0.7 |
References
-
Stenutz, R. (2025). 4-Bromopyridine: Dipole moment and molecular structure. Stenutz.eu. Link
-
PubChem. (2025).[3] 4-Bromopyridine Compound Summary (CID 14268).[1][3] National Center for Biotechnology Information. Link
-
Schnürch, M., et al. (2007). Halogen Dance Reactions on Heterocycles. Journal of the Chemical Society, via IUPAC/Wikipedia. Link
-
ChemPros Community. (2025). Optimization of Suzuki Couplings with Pyridines. Reddit/ChemPros. Link
-
Battilocchio, C., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Chemistry - A European Journal.[1] Link
Sources
Methodological & Application
Protocol for nucleophilic substitution of chloromethyl groups on pyridine
Application Note: Strategic Nucleophilic Substitution of Chloromethyl Pyridines
Abstract
The chloromethyl pyridine moiety (picolyl chloride) is a privileged scaffold in medicinal chemistry, serving as a critical linker in ligands for metalloenzymes, PET radiotracers, and kinase inhibitors. However, its utility is often compromised by the inherent instability of the free base, which undergoes rapid self-quaternization (polymerization) upon neutralization. This guide provides a rigorous protocol for the nucleophilic substitution of chloromethyl pyridines, emphasizing in situ neutralization techniques that bypass the isolation of the unstable free base, thereby maximizing yield and safety.[1]
The Chemoselectivity Challenge
The primary failure mode in picolyl chloride substitutions is not the lack of reactivity, but rather competitive self-destruction .[1]
-
The Trap: The pyridine nitrogen is nucleophilic.[1][2] In the free base form, the pyridine nitrogen of Molecule A attacks the electrophilic methylene carbon of Molecule B.[1]
-
The Result: Formation of insoluble, tar-like pyridinium quaternary salts (often red/orange for the 2-isomer due to conjugation).[1]
-
The Solution: Maintain the starting material as the inactive Hydrochloride (HCl) salt until the exact moment of reaction with the target nucleophile.[1]
Mechanistic Pathway & Failure Modes[2]
Figure 1: Kinetic competition between desired substitution (Path A) and self-destruction (Path B).[1] Path B is accelerated by high concentration and absence of a trapping nucleophile.[1]
Critical Handling Parameters
To ensure reproducibility, the following parameters must be controlled.
Table 1: Solvent and Base Compatibility Matrix
| Parameter | Recommendation | Rationale |
| Starting Material | HCl Salt ONLY | The free base is volatile, vesicant, and unstable.[1] Never store the free base.[1] |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents support |
| Base | Inorganic bases allow for a heterogeneous "slow release" of the free base, keeping its concentration low relative to the nucleophile.[1] | |
| Stoichiometry | 3.0 - 4.0 eq. Base | You must neutralize the HCl salt (1 eq) AND scavenge the HCl produced during substitution (1 eq).[1] Excess ensures complete reaction.[1] |
| Temperature | 0°C | Start cold to suppress polymerization during initial mixing. Heat only if TLC shows stalled conversion.[1] |
Standardized Protocols
Protocol A: Heterogeneous In Situ Neutralization (Recommended)
Best for: Amines, Thiols, and stable Carbon nucleophiles.
Reagents:
-
Chloromethyl pyridine HCl salt (1.0 equiv)[1]
-
Nucleophile (1.1 – 1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous, powdered (3.0 equiv) -
Acetonitrile (ACN), anhydrous (0.2 M concentration relative to pyridine)
Workflow:
-
Nucleophile Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Nucleophile and
in ACN. Stir at Room Temperature (RT) for 15 minutes.-
Why? This creates a basic environment ready to trap the pyridine immediately upon generation.[1]
-
-
Electrophile Addition: Add the Chloromethyl pyridine HCl salt as a solid in a single portion.
-
Note: Do not pre-dissolve the salt in a separate vial with base; it will degrade before addition.[1]
-
-
Reaction: Stir vigorously. The reaction is often slightly exothermic.[1]
-
Optimization: If conversion is <50% after 2 hours, heat to 50°C.
-
Warning: Do not exceed 80°C; this accelerates decomposition.[1]
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[1]
Protocol B: Biphasic Interfacial Substitution
Best for: Large scale (>10g) or highly reactive nucleophiles where heat management is critical.
Reagents:
-
Chloromethyl pyridine HCl salt (1.0 equiv)[1]
-
Dichloromethane (DCM)[1]
-
NaOH (10% aqueous solution)[1]
-
Phase Transfer Catalyst (TBAB, 5 mol%) - Optional
Workflow:
-
Dissolve the nucleophile in DCM.[1]
-
Add the Chloromethyl pyridine HCl salt (suspension in DCM).
-
Cool to 0°C.
-
Add the NaOH solution dropwise with vigorous stirring.
-
The free base is generated at the interface and immediately extracted into the DCM layer where it reacts with the nucleophile.[1]
-
Self-Validation: If the DCM layer turns dark red/black, the addition of base was too fast, or stirring was insufficient (localized high concentration of free base).
Troubleshooting & Quality Control
Visual Indicators of Failure
-
Red/Orange Coloration: Specific to 2-(chloromethyl)pyridine.[1][5] Indicates formation of the dimeric quaternary salt (5,11-dihydrodipyrido[1,2-a:1',2'-d]pyrazinium dichloride) [1].[1][5]
-
Black Tar: General polymerization (polypyridiniums).[1]
NMR Validation (1H NMR in )
-
Starting Material: The methylene (
) protons of the chloromethyl group typically appear around 4.7 – 4.9 ppm .[1] -
Product: Upon successful substitution with an amine or thiol, this peak shifts upfield significantly to 3.5 – 4.0 ppm .[1]
-
Diagnostic: If you see a new set of broad peaks in the aromatic region (8.5 - 9.5 ppm) and the
signal has shifted downfield (>5.5 ppm), you have formed a pyridinium salt (quaternization failure).[1]
Safety & Toxicology (E-E-A-T)
WARNING: Chloromethyl pyridines are structural analogs of nitrogen mustards .[1] They are potent alkylating agents and must be treated as vesicants (blistering agents).[1]
-
Inhalation Hazard: The dust of the HCl salt is highly irritating to the respiratory tract [2].[1] Use a fume hood.[1]
-
Skin Contact: Solutions of the free base can penetrate gloves.[1] Double-gloving with nitrile is recommended.[1] If spilled on skin, wash with a dilute acetic acid solution (to protonate the pyridine) followed by soap and water.
-
Decontamination: Quench all glassware and spills with a 10% solution of aqueous ammonia or ethanolamine before removing from the hood.[1] This converts the residue to the harmless amine.[1]
Experimental Decision Tree
Figure 2: Decision tree for selecting the appropriate substitution protocol based on nucleophile sensitivity.
References
-
Ash, M. L., & Pews, R. G. (1981).[5][6] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[1][5][6] Journal of Heterocyclic Chemistry, 18(5), 939–940. [1]
-
Fisher Scientific.[1] (2021).[1][6] Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. [1]
-
BenchChem.[1][7] (n.d.). Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. [1]
-
Pappalardo, S., & Ferguson, G. (1996). Functionalization of p-tert-Butylcalix[5]arene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride.[1] The Journal of Organic Chemistry, 61(7), 2407–2412. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Precision Synthesis of Pyridine-Based Supramolecular Polymers
Abstract & Strategic Overview
This guide details the synthesis and characterization of pyridine-based supramolecular polymers, focusing on two distinct mechanistic classes: Metallosupramolecular Polymers (MSPs) and Hydrogen-Bonded Supramolecular Networks .
Unlike covalent polymers, these materials rely on directional, reversible non-covalent interactions.[1][2] The pyridine moiety acts as the critical "molecular hook," utilizing its nitrogen lone pair to function either as a ligand for metal coordination (dative bonding) or as a proton acceptor in hydrogen bonding.
Why this matters for Drug Development: The dynamic nature of these bonds allows for:
-
Stimuli-Responsiveness: Disassembly under specific pH or competitive ligand environments (e.g., releasing a payload in the acidic tumor microenvironment).
-
Self-Healing: Spontaneous repair of structural integrity, extending the lifespan of hydrogel depots.
Design Principles: The Pyridine Advantage
The pyridine ring is the fundamental recognition unit. Its efficacy is dictated by the electron density at the nitrogen atom.
-
Basicity: The
hybridized nitrogen has a lone pair orthogonal to the -system, making it available for binding without disrupting aromaticity. -
Tunability: Substituents at the para (4-) position significantly influence binding strength (
). Electron-donating groups (e.g., alkoxy) enhance basicity, strengthening the supramolecular bond.
Mechanistic Pathway Diagram
Figure 1: General workflow for transforming pyridine precursors into functional supramolecular networks via metal coordination or hydrogen bonding.[3][4][5]
Protocol A: Metallosupramolecular Polymers (Zn-Terpyridine System)
This protocol describes the synthesis of a telechelic poly(ethylene glycol) (PEG) end-capped with terpyridine ligands, followed by coordination with Zinc(II). This system is the "gold standard" for creating stimuli-responsive hydrogels.
Mechanism:
Materials
-
Backbone: Poly(ethylene glycol) diol (
g/mol ). -
Ligand Precursor: 4'-Chloro-2,2':6',2''-terpyridine (Cl-tpy).
-
Base: Potassium hydroxide (powdered).
-
Solvent: Dry DMSO (reaction) and Dichloromethane (extraction).
-
Metal Salt: Zinc(II) Nitrate hexahydrate or Zinc(II) Acetate.
Ligand Functionalization (Step-by-Step)
-
Activation: In a flame-dried flask under
, dissolve PEG-diol (1 eq.) in dry DMSO (10 mL/g polymer). Add powdered KOH (4 eq.) and stir at 60°C for 1 hour to generate the alkoxide. -
Coupling: Add 4'-Chloro-terpyridine (2.5 eq.) to the mixture.
-
Reaction: Stir at 60°C for 48 hours. Note: The color typically changes to a dark brown/red due to base-induced charge transfer, but this will clear upon workup.
-
Quenching: Cool to room temperature (RT) and add excess water.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (
). -
Washing: Wash the combined organic layers with brine to remove residual DMSO and unreacted terpyridine.
-
Precipitation: Concentrate the DCM to ~10 mL and precipitate into cold diethyl ether. Filter and dry under vacuum.
-
Yield Target: >85%.[5]
-
Validation:
H NMR (CDCl ) should show terpyridine signals at 8.0–8.7 ppm.
-
Supramolecular Polymerization (The Metal Addition)
Critical Parameter: Stoichiometry is paramount. A 1:1 ratio of Terpyridine:Zn
-
Stock Solutions: Prepare a 10 mM solution of Tpy-PEG-Tpy in Methanol/CHCl
(1:1). Prepare a 10 mM solution of Zn(NO ) in Methanol. -
Titration: Slowly add the Zn solution to the polymer solution while stirring.
-
Observation:
-
0.0 – 0.5 eq Zn
: Viscosity increases slightly. -
0.5 eq Zn
(Stoichiometric point): Viscosity spikes dramatically. If concentration is above critical gelation concentration ( ), a gel forms.
-
-
Equilibration: Allow the mixture to equilibrate for 12 hours.
Protocol B: Hydrogen-Bonded Crosslinking
This method utilizes the interaction between the pyridine ring and carboxylic acids.[6][7] It is simpler but more sensitive to solvent polarity.
System: Poly(4-vinylpyridine) (P4VP) + Sebacic Acid (Linker).
Protocol
-
Dissolution: Dissolve P4VP (
g/mol ) in Pyridine or Methanol (10 wt%). -
Linker Addition: Dissolve Sebacic Acid (HOOC-(CH
) -COOH) in the same solvent. -
Mixing: Add the acid solution to the P4VP solution.
-
Ratio: Calculate 0.1 to 0.5 molar equivalents of acid groups relative to pyridine units.
-
-
Film Casting: Pour the mixture into a Teflon mold and evaporate the solvent slowly at 40°C.
-
Annealing: Anneal the film at 80°C (above the
of the supramolecular blend) to maximize H-bond ordering.
Characterization & Validation
UV-Vis Titration (The "Isosbestic" Check)
For metallosupramolecular systems, UV-Vis is the primary validation tool for complex formation.
-
Experiment: Titrate Zn
into a dilute solution ( M) of Tpy-PEG-Tpy. -
Result: You will see the disappearance of the free ligand band (
nm) and the emergence of the Metal-Ligand Charge Transfer (MLCT) or complex bands ( nm for Zn). -
Success Criteria: Sharp isosbestic points indicate a clean transition between two species (free ligand
complex) without side reactions.
Viscometry (The Polymerization Proof)
Since supramolecular polymers change molecular weight (
| Parameter | Free Polymer (Precursor) | Supramolecular Polymer | Note |
| Specific Viscosity ( | Low, linear scaling with conc. | Non-linear, exponential rise | Indicates formation of large aggregates/chains. |
| Slope (log | ~1.0 (Dilute regime) | > 3.0 (Above | Confirms entanglement of supramolecular chains. |
| Shear Response | Newtonian (mostly) | Shear-thinning | Physical bonds break under shear and reform at rest. |
Characterization Logic Diagram
Figure 2: Decision tree for validating the formation of supramolecular species.
Troubleshooting & Expert Insights
The "Oligomer Trap" (Stoichiometry)
In metallosupramolecular systems, adding excess metal is fatal to the polymer chain.
-
Scenario: You add 1.0 eq of Zn
per terpyridine unit. -
Result: Every terpyridine grabs its own metal ion. You form charged chain ends (Mono-complexes) rather than bridges (Bis-complexes). The viscosity drops instantly.
-
Fix: Always titrate carefully. Stop exactly at 0.5 eq of metal per ligand.
Solvent Competition (H-Bonding)
For Protocol B (Pyridine-Acid), avoid solvents that are strong H-bond acceptors (like DMSO) if you want high mechanical strength, as they compete with the pyridine.
-
Recommendation: Use Chloroform or Dichloromethane for casting. Use DMSO only if thermal annealing is planned to drive off the solvent and establish polymer-polymer bonds.
Kinetic Trapping
Supramolecular polymers can get "stuck" in local thermodynamic minima.
-
Insight: If your gel looks heterogeneous or "chunky," heat it above the dissociation temperature (
) of the complex (e.g., >60°C for H-bonds, >100°C for some metal complexes) and cool slowly. This anneals defects.
References
-
Lehn, J. M. (1990). Perspectives in Supramolecular Chemistry—From Molecular Recognition towards Molecular Information Processing and Self-Organization. Angewandte Chemie International Edition. Link
-
Schubert, U. S., & Eschbaumer, C. (2002). 2,2′:6′,2″-Terpyridines: From functional monomers to macromolecular structures.[8] Angewandte Chemie International Edition. Link
-
Hofmeier, H., & Schubert, U. S. (2004). Recent developments in the supramolecular chemistry of terpyridine-metal complexes.[4][9] Chemical Society Reviews.[5][10] Link
-
Folmer, B. J. B., Sijbesma, R. P., Versteegen, R. M., van der Rijt, J. A. J., & Meijer, E. W. (2000). Supramolecular Polymer Materials: Chain Extension of Telechelic Polymers Using a Reactive Hydrogen-Bonding Synthon. Advanced Materials.[11] Link
-
Yang, L., et al. (2015). Supramolecular Polymers: Historical Development, Preparation, Characterization, and Functions.[12] Chemical Reviews.[12] Link
Sources
- 1. Supramolecular Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Highly ordered supramolecular structure built from poly(4-(4-vinylphenylpyridine)) and 1,1′-ferrocenedicarboxylic acid via hydrogen bonding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pathway control in metallosupramolecular polymerization of a monoalkynylplatinum(ii) terpyridine complex through competitive complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benicewiczgroup.com [benicewiczgroup.com]
- 7. "Bipyridine Ligand Synthesis for Supramolecular Polymers" by Andrew D. Gould [via.library.depaul.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Protocols for Converting Chloromethyl Pyridines to Aldehydes
Executive Summary & Strategic Context
The conversion of chloromethyl groups to aldehydes in pyridine derivatives (picolinaldehydes) is a pivotal transformation in the synthesis of antiretroviral drugs, agrochemicals, and complex ligands. While theoretically simple, this transformation is complicated by the inherent instability of chloromethyl pyridines .
Critical Expert Insight: Unlike benzyl chlorides, chloromethyl pyridines (especially the 2- and 4-isomers) are highly prone to self-quaternization (polymerization) when generated as the free base. They rapidly turn from colorless liquids to red/pink viscous tars at room temperature.
-
Operational Rule: Always store the starting material as the hydrochloride salt.
-
Process Implication: Protocols must either tolerate the salt form or generate the free base in situ immediately prior to oxidation.
This guide details three validated methodologies to achieve the Pyridine-CH₂Cl
Decision Matrix & Workflow
The following logic gate assists in selecting the optimal synthetic route based on substrate sensitivity and available equipment.
Figure 1: Strategic decision tree for selecting the oxidation methodology based on substrate constraints and process requirements.
Method A: The Sommelet Reaction (Gold Standard)
The Sommelet reaction remains the most reliable "one-pot" method for converting halomethyl heterocycles to aldehydes. It utilizes hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed.[1]
Mechanism of Action
The reaction proceeds via the formation of a hexaminium salt.[1][2][3] Under acidic reflux (Sommelet conditions), this salt undergoes a hydride transfer to form an imine species, which hydrolyzes to release the aldehyde and ammonia/methylamine.
Detailed Protocol
Target: 2-Pyridinecarboxaldehyde (Picolinaldehyde) Scale: 50 mmol basis
Reagents:
-
2-(Chloromethyl)pyridine HCl salt (8.2 g, 50 mmol)
-
Hexamethylenetetramine (HMTA) (7.7 g, 55 mmol)
-
Solvent A: 50% Aqueous Acetic Acid (100 mL) OR Ethanol/Water (1:1)
-
pH Adjuster: Conc. HCl
Step-by-Step Procedure:
-
Salt Formation: In a 250 mL round-bottom flask, dissolve the HMTA in 40 mL of Ethanol. Add the 2-(chloromethyl)pyridine HCl.[4]
-
Reflux 1: Heat the mixture to mild reflux for 2–4 hours. A white precipitate (the hexaminium salt) may form.
-
Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of the starting chloride.
-
-
Solvent Swap (Optional but Recommended): If high purity is required, cool and filter the hexaminium salt. Wash with cold ethanol. If "one-pot" is desired, proceed to step 4 directly by adding water.
-
Hydrolysis: Resuspend the salt (or the reaction mixture) in 50% aqueous acetic acid (100 mL).
-
Reflux 2: Reflux the aqueous mixture for 2–3 hours. Formaldehyde is generated (ensure ventilation).
-
Workup:
-
Cool to room temperature.[5]
-
Add conc. HCl to adjust pH to ~3–4 (facilitates hydrolysis of stubborn imines). Stir for 15 mins.
-
Neutralize carefully with solid Na₂CO₃ to pH 7–8.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
-
Purification: Vacuum distillation is preferred for pyridine aldehydes due to their volatility and tendency to oxidize in air.
Yield Expectation: 60–75%
Method B: The Kornblum Oxidation (The Alternative)[6]
This method utilizes Dimethyl Sulfoxide (DMSO) as the oxidant.[6][7][8] It is effective but generates Dimethyl Sulfide (DMS), a foul-smelling byproduct.
Mechanism
DMSO acts as a nucleophile, displacing the chloride to form an alkoxysulfonium salt.[6] A base (NaHCO₃) abstracts a proton, leading to the elimination of DMS and formation of the carbonyl.
Detailed Protocol
Reagents:
-
2-(Chloromethyl)pyridine HCl (50 mmol)
-
DMSO (Reagent Grade, dry) (80 mL)
-
Sodium Bicarbonate (NaHCO₃) (150 mmol)
Step-by-Step Procedure:
-
Preparation: Dissolve the chloromethyl pyridine salt in DMSO in a flask equipped with a reflux condenser and a bleach trap (to neutralize DMS odors).
-
Base Addition: Add solid NaHCO₃. The excess base is crucial to neutralize the HCl from the starting material and facilitate the elimination step.
-
Oxidation: Heat the mixture to 100–110°C.
-
Safety Alert: Do not exceed 140°C. Halides in DMSO can decompose violently at high temperatures [1].
-
-
Monitoring: Reaction is typically fast (30–60 mins). Monitor by TLC.[9]
-
Workup:
-
Cool rapidly to room temperature.
-
Pour into 300 mL of ice water/brine.
-
Extract immediately with Ethyl Acetate or Ether (DMSO is difficult to remove; copious water washes are necessary).
-
Wash organic phase with water (5x) to remove DMSO.
-
-
Purification: Flash chromatography or Distillation.
Yield Expectation: 55–70%
Method C: Two-Step Hydrolysis & TEMPO Oxidation (High Purity)
For pharmaceutical applications requiring high purity and no trace sulfur/amine contaminants, a two-step route is preferred.
Workflow
-
Hydrolysis: Pyridine-CH₂Cl
Pyridine-CH₂OH (2-Pyridylmethanol). -
Anelli Oxidation: Pyridine-CH₂OH
Pyridine-CHO using TEMPO/NaOCl.
Protocol Summary
-
Hydrolysis: Reflux chloromethyl pyridine in water with 2 equivalents of Sodium Acetate or K₂CO₃ for 4 hours. Extract with DCM to isolate the alcohol (Yield >90%).
-
Oxidation:
Comparative Data Analysis
| Feature | Sommelet (Method A) | Kornblum (Method B) | Hydrolysis/TEMPO (Method C) |
| Reagent Cost | Low | Low | Medium (TEMPO) |
| Odor/Safety | Formaldehyde evolution | Severe Stench (DMS) | Mild (Bleach) |
| Reaction Time | Long (4-8 hrs) | Short (1 hr) | Medium (2 steps) |
| Purity Profile | Moderate (Amine byproducts) | Moderate (Sulfur traces) | High |
| Substrate Scope | Robust for most pyridines | Fails if steric hindrance is high | Universal |
Troubleshooting & Self-Validation
-
Issue: Low Yield in Sommelet.
-
Cause: Incomplete hydrolysis of the hexaminium salt.
-
Fix: Increase the reflux time in the acidic phase (Step 5). Ensure pH is lowered to 3 before final neutralization.
-
-
Issue: Product Polymerization.
-
Cause: Pyridine aldehydes are unstable neat.
-
Fix: Store under Nitrogen at -20°C. If possible, trap immediately as an acetal or react in the next step.
-
-
Issue: "Pink" Starting Material.
-
Cause: The free base of chloromethyl pyridine has self-reacted.
-
Fix: Recrystallize the HCl salt from Ethanol/Ether before use. Do not use colored starting material.
-
References
-
Kornblum, N., et al. (1959).[6][11] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[6][11] Journal of the American Chemical Society.[11][12]
-
Angyal, S. J. (2011). "The Sommelet Reaction."[2][3][13][14] Organic Reactions.[2][5][7][8][9][10][11][12][13] (Classic Review).
-
Patent CN101906068A. (2010). "Preparation method of 2-pyridine carboxaldehyde." (Describes the Hydrolysis/Oxidation route).
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Sommelet Reaction." Springer.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. grokipedia.com [grokipedia.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine
Technical Support Center: Synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine
Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2602 Status: Open Assigned Scientist: Senior Application Specialist[1]
Executive Summary
The synthesis of 4-Bromo-2,6-bis(chloromethyl)pyridine is a critical bottleneck in the preparation of macrocyclic chelators and functionalized ligands.[1] Users frequently report low yields (<30%) and difficult purification when attempting direct radical halogenation of 4-bromo-2,6-lutidine.[1]
The Solution: To achieve high yields (>75%) and purity, you must abandon direct radical chlorination in favor of the Reductive Functionalization Route .[1] This guide details the optimization of this pathway, specifically focusing on the reduction of the diester intermediate and the subsequent chlorination.
Module 1: Strategic Route Selection
Q: I am using NCS/CCl4 to chlorinate 4-bromo-2,6-lutidine, but my product is an inseparable mixture. Why?
A: Radical halogenation on methyl-substituted pyridines is statistically governed. You are likely generating a mixture of mono-, bis-, and tris-chlorinated products.[1] Because the polarity differences between these species are minimal, silica chromatography is often ineffective.[1]
Recommendation: Switch to the Ester
Figure 1: Comparison of Synthetic Pathways.[1] Route A (Red) leads to mixtures, while the recommended Route B (Green/Blue) ensures structural fidelity.[1]
Module 2: The Critical Reduction Step
Q: During the reduction of dimethyl 4-bromopyridine-2,6-dicarboxylate, I observe debromination (loss of the 4-Br). How do I prevent this?
A: This is a common failure mode.[1][2] The pyridine ring is electron-deficient, making the C-Br bond susceptible to hydride displacement, especially if using aggressive reducing agents like LiAlH4 or refluxing temperatures.[1]
Protocol Optimization: Use Sodium Borohydride (NaBH4) with Calcium Chloride (CaCl2) in Ethanol. The addition of CaCl2 activates the borohydride (forming a transient Ca(BH4)2 species) allowing the reduction to proceed at lower temperatures (0°C to RT), preserving the aromatic bromide.[1]
Optimized Protocol (Step-by-Step):
-
Dissolution: Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute EtOH (0.1 M concentration).
-
Activation: Add CaCl2 (4.0 eq) and stir at 0°C for 15 minutes.
-
Reduction: Add NaBH4 (6.0 eq) portion-wise over 30 minutes. Do not dump it all at once; exotherm control is key.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc).[1][3][4]
-
Quench: Cool to 0°C. Add saturated NH4Cl solution slowly.
-
Workup: Evaporate EtOH. Extract aqueous residue with EtOAc.[1]
Data: Reducing Agent Comparison
| Reagent | Solvent | Temp | Yield (Diol) | 4-Br Integrity |
| LiAlH4 | THF | Reflux | <40% | Poor (Debromination) |
| NaBH4 (Solo) | MeOH | Reflux | 55% | Moderate |
| NaBH4 + CaCl2 | EtOH | 0°C | 92% | Excellent |
Module 3: Chlorination & Isolation
Q: My product decomposes on the silica column, or I get low recovery after SOCl2 treatment. What is happening?
A: Two issues are likely at play:
-
Hydrolysis: Benzylic chlorides on pyridine rings are highly reactive.[1] If your silica is acidic or if there is moisture, the chloride reverts to the alcohol.[1]
-
Salt Formation: The product is a pyridine base.[1] In the presence of HCl (byproduct of SOCl2), it forms a hydrochloride salt which is insoluble in organic solvents like DCM, leading to yield loss during extraction.[1]
Troubleshooting Guide:
-
Issue: Product stuck in aqueous layer.
-
Issue: Decomposition on Silica.
Optimized Chlorination Protocol:
-
Setup: Suspend (4-bromopyridine-2,6-diyl)dimethanol (Diol) in Anhydrous DCM (0.2 M).
-
Reagent: Add Thionyl Chloride (SOCl2) (4.0 eq) dropwise at 0°C.
-
Reaction: Remove ice bath and reflux for 2 hours. The suspension should clear as the alkyl chloride forms.[1]
-
Quench (Critical): Cool to 0°C. Pour the mixture into a beaker containing ice and Saturated NaHCO3. Stir vigorously until CO2 evolution stops and pH is ~8.
-
Extraction: Extract immediately with DCM. Dry over Na2SO4.[1][3][4][5]
Module 4: Logic & Diagnostics
Use this decision tree to diagnose yield failures in your current workflow.
Figure 2: Diagnostic Logic Tree for Yield Loss.
References
-
Takalo, H., et al. (1988).[1] "Synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives." Acta Chemica Scandinavica B, 42, 373-377.[1] (Foundational work on Chelidamic acid bromination). [1]
-
Muro, M. L., & Castellano, F. N. (2008).[1] "Platinum(II) Diimine Diacetylides: Structural and Photophysical Investigations." Chemistry of Materials, 20(16).[1] (Details the NaBH4/CaCl2 reduction methodology for pyridine esters). [1]
-
Newkome, G. R., et al. (1984).[1] "Synthesis of 2,6-bis(chloromethyl)pyridine derivatives." Journal of Organic Chemistry. (Standard protocols for SOCl2 chlorination of pyridine methanols). [1]
Sources
Purification methods for 4-Bromo-2,6-bis(chloromethyl)pyridine recrystallization
Topic: Purification & Handling Guide for 4-Bromo-2,6-bis(chloromethyl)pyridine
CAS: 120491-87-4 (General analog reference) | Molecular Formula: C
⚠️ Safety & Handling Critical Warning
Lachrymator & Vesicant Hazard: Bis(chloromethyl)pyridines are potent alkylating agents. They are severe skin irritants (vesicants) and lachrymators (tear gas agents).
-
Mandatory PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood.
-
Moisture Sensitivity: This compound hydrolyzes rapidly in moist air to form 4-bromo-2,6-pyridinedimethanol and HCl gas. All solvents must be anhydrous .
Module 1: Purification Protocol (Recrystallization)
The "Golden Path" Protocol
While flash chromatography (SiO
Recommended Solvent System: Dichloromethane (DCM) / Hexane (or Heptane) Principle: The compound is highly soluble in DCM but sparingly soluble in aliphatic hydrocarbons. This "solvent/anti-solvent" method avoids the thermal stress of high-boiling solvents, reducing the risk of halogen exchange or polymerization.
Step-by-Step Methodology
-
Dissolution (Solvation):
-
Place the crude solid in a round-bottom flask.
-
Add the minimum amount of anhydrous DCM required to dissolve the solid at room temperature (approx. 2-3 mL per gram).
-
Note: If the solution is cloudy, it may contain inorganic salts (from thionyl chloride neutralization).
-
-
Clarification (Filtration):
-
Filter the solution through a 0.45 µm PTFE syringe filter or a sintered glass funnel (porosity 3) to remove insoluble particulates.
-
Tip: Do not use paper filters if the solution is highly concentrated; the compound may crystallize in the paper fibers.
-
-
Precipitation Induction:
-
While stirring the DCM solution, slowly add anhydrous Hexane (or Heptane) dropwise.
-
Ratio Target: Stop adding Hexane just as the solution turns permanently turbid (cloud point).
-
Add a few drops of DCM to restore clarity.
-
-
Crystallization:
-
Method A (Evaporative): Place the flask on a rotary evaporator (no vacuum, ambient temp) and slowly rotate. As DCM (b.p. 40°C) evaporates faster than Hexane (b.p. 68°C), the solvent composition shifts, forcing the product out.
-
Method B (Thermal): Store the flask at -20°C overnight.
-
-
Collection:
-
Filter the white/off-white needles under an inert atmosphere (Nitrogen stream).
-
Wash the cake with cold (-20°C) Hexane.
-
Drying: Vacuum dry at ambient temperature. Do not heat above 40°C during drying to prevent sublimation or degradation.
-
Visualization: Purification Workflow
Caption: Optimized solvent/anti-solvent recrystallization workflow for thermal-sensitive alkyl halides.
Module 2: Troubleshooting & FAQs
Common Failure Modes
Users frequently encounter three specific issues with this molecule.
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product forms a sticky liquid instead of crystals) | Cooling too fast or impurity profile is too high (acting as a melting point depressant). | Seeding: Add a small crystal of pure product. Re-dissolve: Add slightly more DCM and cool much slower (wrap flask in cotton). |
| Yellow/Brown Color | Polymerization of the chloromethyl group or presence of free bromine. | Charcoal Treatment: Stir the DCM solution with activated carbon for 10 min before the filtration step. |
| Low Yield / Sticky Solid | Hydrolysis has occurred (formation of alcohols). | Check Solvent: Ensure Hexane/DCM are dried over molecular sieves. Rescue: Run a silica plug filtration (10% EtOAc/Hexane) to remove the polar alcohol impurities. |
Technical Q&A
Q: Can I use Ethanol or Methanol for recrystallization? A: Absolutely NOT. While many pyridines are recrystallized from ethanol, chloromethyl groups are electrophilic. Heating this compound in alcohols will lead to solvolysis , converting your chloride to an ether (e.g., 4-bromo-2,6-bis(ethoxymethyl)pyridine). Stick to non-protic solvents like DCM, Chloroform, or Toluene [1].
Q: My NMR shows a mixture of products after synthesis using SOCl
-
Diagnostic: Check the aromatic region in
H NMR.[1][2] The 4-Cl analog protons shift slightly upfield compared to the 4-Br analog. -
Solution: This is very difficult to separate by recrystallization due to isomorphism [2]. You must control the synthesis temperature strictly or purify via careful column chromatography.
Q: What is the melting point I should look for? A: The isomorphous 2,6-bis(bromomethyl)pyridine melts at 85–87 °C [3]. The 4-bromo-2,6-bis(chloromethyl) analog typically melts in a similar range (approx 80–90 °C), though exact literature values vary based on crystal packing. A sharp melting range (<2°C) indicates high purity.
Module 3: Stability & Storage Logic
The chloromethyl functionality is the "weak link" in this molecule.
-
Hydrolysis Pathway:
The generated HCl autocatalyzes further degradation. -
Storage Protocol:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen flush is mandatory.
-
Container: Amber glass (protects C-Br bond from photolysis) with a Teflon-lined cap.
-
Visualization: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving common purity issues.
References
-
BenchChem. (2025).[1] Stability of 2-(Chloromethyl)pyridine hydrochloride in different solvents. Retrieved from
-
Dioury, F., et al. (2013). 2,6-Bis(bromomethyl)pyridine.[1][3][4][5][6][7] Acta Crystallographica Section E. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2,6-Bis(bromomethyl)pyridine. Retrieved from
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-2,6-bis(bromomethyl)pyridine | C7H6Br3N | CID 642807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-chloro-2,6-bis(bromomethyl)pyridine 95% | CAS: 86045-19-4 | AChemBlock [achemblock.com]
- 6. clearsynth.com [clearsynth.com]
- 7. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Nucleophilic Aromatic Substitution on Pyridine Derivatives
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these crucial reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge needed to overcome common challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a halopyridine is sluggish or not proceeding at all. What are the primary factors I should investigate?
Low reactivity in the nucleophilic aromatic substitution of pyridine derivatives is a common hurdle. The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, but several factors can impede this process.[1] A systematic evaluation of the following four key areas is crucial for effective troubleshooting.
A Troubleshooting Workflow for Low Reactivity
Caption: A systematic workflow for troubleshooting low reactivity in pyridine SNAr reactions.
1. The Pyridine Substrate: Leaving Group and Position Matter
The nature and position of the leaving group are paramount. The generally accepted order of reactivity for halogen leaving groups in SNAr reactions is F > Cl ≈ Br > I.[2][3] This is because the rate-determining step is typically the nucleophilic attack on the ring, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack.[4]
The position of the leaving group is also critical. Nucleophilic attack is favored at the 2- and 4-positions because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is not possible for attack at the 3-position.[5]
2. The Nucleophile: Strength and Steric Hindrance
The nucleophile's strength and steric bulk play a significant role. Stronger nucleophiles will generally react faster. For instance, anionic nucleophiles are typically more reactive than their neutral counterparts.[6] However, a bulky nucleophile may have difficulty approaching the reaction center, especially at the more sterically hindered 2-position.[5]
3. Reaction Conditions: Solvent, Temperature, and Base
The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity.[7][8]
Increasing the reaction temperature can often overcome a high activation barrier. For unactivated substrates, high temperatures (even up to 300°C in a flow reactor) may be necessary to achieve a reasonable reaction rate.[9]
If the nucleophile is an amine or alcohol, a base is often required to deprotonate it, increasing its nucleophilicity, or to neutralize the acid generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like DBU.
4. Catalysis: The Role of Lewis Acids
For particularly unreactive substrates, the addition of a Lewis acid catalyst can significantly enhance the reaction rate. Lewis acids, such as Zn(II) salts, coordinate to the pyridine nitrogen, increasing the ring's electron deficiency and making it more susceptible to nucleophilic attack.[10]
Q2: I am observing a mixture of products. How can I improve the regioselectivity of my reaction?
Poor regioselectivity is a common issue, especially when multiple potential leaving groups are present or when there is a possibility of reaction at different positions.
Understanding the Inherent Selectivity:
As mentioned, SNAr reactions on pyridines strongly favor the 2- and 4-positions.[5] If your substrate has leaving groups at both the 2- and 4-positions, the outcome can be influenced by both steric and electronic factors. While the 4-position is generally more electronically favored due to less steric hindrance from the nitrogen lone pair, the specific nucleophile and reaction conditions can influence the selectivity.[5][11]
Strategies for Improving Regioselectivity:
-
Choice of Leaving Group: If you have different halogens on the same pyridine ring, the one that is a better leaving group for SNAr (i.e., F > Cl) will preferentially react.
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered 4-position over the 2-position. Conversely, a smaller nucleophile may show less preference.
-
Temperature Control: In some cases, running the reaction at a lower temperature can enhance the selectivity for the more reactive site.
-
Protecting Groups: In complex molecules, protecting other reactive functional groups can prevent unwanted side reactions.
Q3: Can you provide a general protocol for a typical SNAr reaction on a 2-chloropyridine?
Certainly. The following is a general procedure for the amination of a 2-chloropyridine, which can be adapted for other nucleophiles.
Experimental Protocol: Amination of 2-Chloropyridine
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Amine nucleophile (1.2 - 2.0 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP, 5-10 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloropyridine derivative, the amine nucleophile, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The optimal temperature, reaction time, and choice of base and solvent will depend on the specific substrate and nucleophile and should be optimized accordingly.[6]
In-Depth Technical Discussion
The Meisenheimer Complex: The Heart of the SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and usually rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, which disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed.
Caption: The addition-elimination mechanism of SNAr on pyridine.
Electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group stabilize the Meisenheimer complex through resonance and induction, thereby accelerating the reaction. The pyridine nitrogen itself acts as a powerful EWG, which is why halopyridines are generally more reactive towards SNAr than the corresponding halobenzenes.
Quantitative Insights: Leaving Group and Solvent Effects
To provide a more quantitative understanding, the following tables summarize the relative reactivity of different leaving groups and the effect of solvents on SNAr reaction rates.
Table 1: Relative Reactivity of Leaving Groups in SNAr of Pyridines
| Leaving Group | Relative Rate | Rationale |
| -F | Highest | High electronegativity polarizes the C-X bond, making the carbon more electrophilic.[4] |
| -Cl | Moderate | Good balance of electronegativity and bond strength. |
| -Br | Moderate | Similar reactivity to -Cl. |
| -I | Lowest | Weaker C-I bond is less polarized, making the carbon less electrophilic. |
Note: This is a general trend and can be influenced by the specific substrate and reaction conditions.[2]
Table 2: Influence of Solvent on SNAr Reaction Rates
| Solvent Type | Examples | Effect on SNAr Rate | Explanation |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally High | Solvates the cation of the nucleophile salt, leaving the anion "naked" and more reactive.[7] |
| Polar Protic | Water, Alcohols | Generally Lower | Solvates both the cation and the anion of the nucleophile, reducing the nucleophilicity of the anion.[8] |
| Nonpolar | Toluene, Hexane | Generally Very Low | Poor solubility of ionic nucleophiles. |
Advanced Strategies: Lewis Acid Catalysis
For challenging substrates, such as electron-rich pyridines, Lewis acid catalysis can be a powerful tool to promote the SNAr reaction.
Mechanism of Lewis Acid Catalysis:
The Lewis acid coordinates to the lone pair of electrons on the pyridine nitrogen. This coordination enhances the electron-withdrawing nature of the nitrogen, further polarizing the C-X bond and making the pyridine ring more electrophilic and susceptible to nucleophilic attack.
Caption: Lewis acid activation of a pyridine ring for SNAr.
Experimental Protocol: Lewis Acid-Catalyzed Amination of 2-Chloropyridine
This protocol is adapted from studies on Lewis acid-promoted SNAr reactions.[11]
Materials:
-
2-Chloropyridine (2.0 mmol)
-
N-Methylaniline (2.0 mmol)
-
Lewis Acid (e.g., Zn(NO₃)₂, 20 mol%)
-
Anhydrous Acetonitrile (2 mL)
Procedure:
-
To a dry reaction vessel, add the Lewis acid.
-
Add anhydrous acetonitrile to dissolve the Lewis acid.
-
Add N-methylaniline, followed by 2-chloropyridine.
-
Heat the reaction mixture to 80 °C.
-
Stir for the required time (e.g., 8 hours), monitoring by TLC or LC-MS.
-
Follow a standard aqueous workup and purification procedure as described in the general protocol.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
-
PubMed. (2015, March 15). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]
-
PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
PubMed. (2021, January 8). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]
-
ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,.... Retrieved from [Link]
- Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.
-
Scilit. Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Retrieved from [Link]
-
ResearchGate. ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Retrieved from [Link]
-
SciSpace. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 6). Catalysed SNAr reactions. Retrieved from [Link]
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
University of Bath. Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from [Link]
- Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
YouTube. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from [Link]
-
ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
Repositorio. Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
-
Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]
-
PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. Retrieved from [Link]
-
Reddit. (2020, August 9). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. Retrieved from [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]
-
PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Scribd. Advanced SNAr Reaction Guide. Retrieved from [Link]
-
Baran Lab. Haloselectivity of Heterocycles. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]
Technical Support Center: Solvent Optimization for 4-Bromo-2,6-bis(chloromethyl)pyridine
The following technical guide details the optimization of solvent systems for 4-Bromo-2,6-bis(chloromethyl)pyridine , a critical bifunctional scaffold used in the synthesis of macrocyclic chelators (e.g., TE2A analogues), pincer ligands, and supramolecular polymers.
Product Category: Heterocyclic Building Blocks / Pyridine Scaffolds CAS: 106967-42-4 (Analogous references) Primary Application: Synthesis of polyaza macrocycles, chelating agents, and functionalized pyridine ligands.[1]
Core Directive: Solvent System Selection
The "coupling" of this molecule typically refers to Nucleophilic Substitution (
Solvent Performance Matrix
| Solvent System | Polarity ( | Solubility of Scaffold | Base Compatibility | Primary Use Case | Technical Verdict |
| Acetonitrile (MeCN) | 37.5 | High | Standard Alkylation | Recommended. Best balance of solubility, reaction rate, and ease of workup (volatile).[1] | |
| DMF / DMAc | 36.7 | Very High | Difficult Substrates | Use only if nucleophile is insoluble in MeCN.[1] High boiling point complicates removal; promotes over-alkylation.[1] | |
| THF | 7.5 | Moderate | Phosphine Coupling | Good for sensitive nucleophiles (e.g., phosphines) but poor for inorganic bases.[1] | |
| Toluene / Water | Biphasic | Low (in water) | Scale-up / Simple Alkylation | Requires Phase Transfer Catalyst (TBAB).[1] Good for simple substitutions, poor for macrocyclizations.[1] | |
| Ethanol / Methanol | 24-33 | High | Alkoxides | Solvolysis / Etherification | Avoid for amine coupling.[1] Promotes solvolysis of the alkyl chloride to form ethers. |
Troubleshooting Guides & FAQs
Scenario A: Macrocyclization (Formation of Chelators)
User Objective: Reacting scaffold with a polyamine (e.g., ethylenediamine derivatives) to form a macrocycle.[1]
Q: Why am I observing a polymeric gum instead of my discrete macrocycle?
-
Root Cause: The reaction concentration is too high, favoring intermolecular reaction (polymerization) over intramolecular ring closure.[1]
-
Technical Fix: Implement High-Dilution Conditions .
-
Dissolve the scaffold in a large volume of MeCN (0.001 M to 0.01 M final concentration).
-
Use a syringe pump to add the scaffold solution slowly (over 4–8 hours) to the refluxing amine/base mixture.
-
Solvent Tip: If the product precipitates as a salt during the reaction, switch to a 9:1 MeCN:MeOH mixture to keep the intermediate in solution until cyclization is complete.
-
Q: The reaction stalls with mono-substitution. How do I force the second chloride to react?
-
Root Cause: The mono-substituted product is often a protonated amine salt (precipitate), rendering it unreactive.[1]
-
Technical Fix:
-
Base Switch: Switch from
to (Cesium effect). The larger cation stabilizes the transition state and improves solubility in MeCN. -
Temperature: Increase temperature to reflux (80–82 °C). The second alkylation is sterically slower due to the bulk of the first substitution.
-
Scenario B: Cross-Coupling Compatibility (The 4-Bromo Position)
User Objective: Performing Suzuki or Sonogashira coupling on the pyridine ring.
Q: Can I perform Suzuki coupling on the 4-Br position before reacting the chloromethyl groups?
-
Risk Assessment: High Risk. Standard Suzuki conditions (aqueous base, heat) will hydrolyze the highly reactive chloromethyl groups to hydroxymethyl groups (
).[1] -
Protocol Optimization:
-
Path A (Recommended): Perform the chloromethyl substitution first (e.g., form the macrocycle), then perform the cross-coupling on the macrocycle.
-
Path B (If necessary): If you must couple first, use anhydrous conditions: Suzuki-Miyaura with
in dry Toluene/Dioxane, avoiding aqueous carbonate bases.[1]
-
Validated Experimental Workflows
Workflow 1: Synthesis of Tetraaza Macrocycles (e.g., Cyclam Derivatives)
This protocol minimizes polymerization through pseudo-high dilution.[1]
-
Preparation:
-
Solution A: 4-Bromo-2,6-bis(chloromethyl)pyridine (1.0 eq) in dry MeCN (50 mL/g).
-
Solution B: Protected Polyamine (1.0 eq) +
(4.0 eq) in dry MeCN (100 mL/g) at reflux.
-
-
Addition: Add Solution A to Solution B dropwise over 6 hours under vigorous stirring.
-
Workup: Filter inorganic salts while hot. Evaporate filtrate.
-
Purification: The residue is often a mixture.[1] Recrystallize from cold EtOH or purify via alumina column (Silica is often too acidic and streaks amine products).[1]
Workflow 2: Handling the "Insoluble" HCl Salt
Issue: The starting material or product is isolated as an HCl salt and won't dissolve in MeCN.
-
Step: Free-base the material immediately before use.[1]
-
Method: Suspend the salt in
, wash rapidly with saturated , dry over , and concentrate.[1] -
Warning: The free base is unstable and can self-polymerize upon standing.[1] Use immediately.
Visualization: Reaction Logic & Optimization
The following diagram illustrates the decision logic for solvent and pathway selection based on the desired outcome.
Caption: Decision matrix for solvent and condition selection based on synthetic target (Macrocyclization vs. Linear Substitution).
References
-
Synthesis of 2-bromo-6-chloromethylpyridine precursors
-
Macrocyclization Strategies & Crystal Structure
-
Cross-Coupling Reactivity (BenchChem Guide)
- Comparative Guide to Catalysts for Selective Cross-Coupling of Halogen
-
Source: [1]
-
General Nucleophilic Substitution on Pyridines
Sources
Technical Support: Purification of 4-Bromo-2,6-bis(chloromethyl)pyridine
This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, high-level intervention for the purification of 4-Bromo-2,6-bis(chloromethyl)pyridine (CAS: 1159977-12-4 or related analogs).[1]
Ticket ID: PUR-4B-BCMP-001 Status: Open Severity: Critical (Intermediate Stability Risk)[1]
Executive Summary & Molecule Profile
You are likely handling a crude mixture containing 4-Bromo-2,6-bis(chloromethyl)pyridine .[1] This compound is a highly reactive bis-electrophile, commonly used as a scaffold for macrocyclic chelators (e.g., CB-TE2A) or pincer ligands.[1]
The Central Challenge: The chloromethyl groups are prone to hydrolysis (reverting to alcohols) and polymerization. Furthermore, the 4-bromo substituent is sensitive to halogen exchange under harsh chlorinating conditions.
| Property | Specification | Critical Note |
| Appearance | White to off-white crystalline solid | Pink/Red indicates N-oxide or radical oxidation.[1] |
| Melting Point | ~85–89 °C (Derivative dependent) | Sharp mp indicates >95% purity. Broad range = oligomers.[1] |
| Stability | Moisture Sensitive / Acid Sensitive | Vesicant! Handle with extreme caution.[1] |
| Storage | -20°C, Inert Atmosphere | Decomposes on acidic silica gel.[1] |
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a protocol, identify the dominant impurities based on your synthesis route.
Scenario A: The "Radical" Route (from 4-Bromo-2,6-lutidine)
Method: Radical halogenation (NCS/UV or Cl₂).
-
Impurity 1: Under-chlorination (Monochloromethyl-methyl species).[1]
-
Diagnostic: 1H NMR singlet at ~2.55 ppm (Ar-CH ₃).[1]
-
-
Impurity 2: Over-chlorination (Dichloromethyl or Trichloromethyl species).[1]
-
Diagnostic: 1H NMR singlet downfield at ~6.5–7.0 ppm (Ar-CH Cl₂).
-
Scenario B: The "Deoxychlorination" Route (from Diol)
Method: 4-Bromo-2,6-pyridinedimethanol + SOCl₂ (Thionyl Chloride).[1]
-
Impurity 3: Halogen Exchange (The "Silent Killer")
-
Impurity 4: Hydrolysis Reverts (Alcohol intermediates).[1]
-
Diagnostic: Broad singlet at ~4.8 ppm (CH ₂OH) or broad -OH stretch in IR.
-
Figure 1: Mechanistic origin of common impurities in bis(chloromethyl)pyridine synthesis.
Purification Protocols
Protocol A: Neutralized Flash Chromatography (High Purity)
Best for: Removing hydrolysis products and "tar" from radical reactions. Risk: The product degrades on standard acidic silica.
-
Column Preparation:
-
Slurry silica gel (Grade 60) in Hexanes.
-
Add 1% Triethylamine (Et₃N) to the slurry to neutralize acidic sites.
-
Why? Benzylic-type halides are prone to solvolysis on acidic silica surfaces.[1] The Et₃N buffer prevents the formation of the alcohol.
-
-
Elution Gradient:
-
Start: 100% Hexanes (or Pentane).
-
Ramp: 0%
20% Ethyl Acetate (EtOAc).[1] -
Note: The product usually elutes early (non-polar). The alcohol impurities elute much later.
-
-
Fraction Collection:
Protocol B: Recrystallization (Scalable)
Best for: Removing over/under-halogenated species from the Radical Route.[1]
-
Solvent System:
-
Procedure:
-
Dissolve crude solid in minimal boiling EtOAc.
-
Slowly add hot Heptane until slight turbidity persists.
-
Allow to cool to Room Temp, then -20°C overnight.
-
-
Self-Validation:
Troubleshooting & FAQs
Q1: My product turned pink/red during storage. Is it ruined?
Diagnosis: This is typical for nitrogen-containing benzyl halides.[1] It indicates trace formation of N-oxide or pyridinium radical species, often catalyzed by light or trace acid.[1] Fix:
-
Dissolve in CH₂Cl₂.[1]
-
Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce radical species.[1]
-
Dry over Na₂SO₄ (anhydrous) and re-concentrate.
-
Prevention: Store under Argon/Nitrogen in the dark.
Q2: I used SOCl₂ and my mass spec shows a peak at [M-44]. What happened?
Diagnosis: You have the 4-Chloro derivative.[1][2][3] The bond dissociation energy of C-Br is lower than C-Cl.[1] Prolonged reflux in thionyl chloride promotes the nucleophilic aromatic substitution of the 4-bromo group by chloride.[1] Fix: This is chemically very similar to the product and extremely difficult to separate.[1]
-
Correction: You must restart. Use SOCl₂ at 0°C to Room Temp with catalytic DMF. Do not reflux. Alternatively, use PBr₃ or MsCl/LiCl conditions which are milder.[1]
Q3: The product is an oil and won't solidify.[1]
Diagnosis: Impurities (likely mono-chlorinated species) are depressing the melting point.[1] Fix: Perform a Trituration .
-
Add cold Pentane or very cold Diethyl Ether to the oil.[1]
-
Scratch the side of the flask with a glass rod to induce nucleation.[1]
-
Sonicate for 1 minute.
-
If it remains an oil, revert to Protocol A (Column).
Q4: Can I use DCM/Methanol for chromatography?
Strictly NO. Reason: Methanol is nucleophilic.[1] In the presence of silica (slightly acidic), the chloromethyl groups will react with methanol to form the methyl ether (solvolysis). Always use non-nucleophilic solvents (Hexane, EtOAc, DCM, Toluene).
Decision Matrix: Workflow Optimization
Figure 2: Operational decision tree for selecting the appropriate purification method.
References
-
Synthesis of Chloromethyl Pyridines (General Precursors)
- Title: Efficient Synthesis of Halomethyl-2,2′-Bipyridines.
- Source: Organic Syntheses, Coll. Vol. 10, p.355 (2004).
- Relevance: Establishes the instability of chloromethyl pyridines and the need for neutralized workups.
-
Halogen Exchange Issues (Br vs Cl)
- Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
- Source:Crystals 2021, 11(8), 854.
-
Relevance: Documents the "over-conversion" of 4-bromo to 4-chloro species during aggressive chlorination.[1]
-
Macrocycle Precursor Handling
- Title: Synthesis and characterization of a cross-bridged cyclam chel
- Source:Tetrahedron Letters, 2010.
- Relevance: Describes the purification of the 4-bromo intermedi
Sources
Stability of 4-Bromo-2,6-bis(chloromethyl)pyridine in polar aprotic solvents
Technical Support Center: 4-Bromo-2,6-bis(chloromethyl)pyridine
A Guide to Stability and Handling in Polar Aprotic Solvents
Welcome to the technical support center for 4-Bromo-2,6-bis(chloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this reactive intermediate. Given its structural features, particularly the two benzylic halide-like chloromethyl groups, its stability in common polar aprotic solvents is a critical parameter for successful experimentation.
Core Concepts: Understanding the Reactivity of 4-Bromo-2,6-bis(chloromethyl)pyridine
4-Bromo-2,6-bis(chloromethyl)pyridine is a versatile building block, but its utility is directly linked to its chemical stability. The molecule's reactivity is dominated by the two primary chloromethyl groups, which are analogous to benzylic halides.
Key Structural Features Influencing Stability:
-
Benzylic-like Reactivity: The chloromethyl groups are attached to a pyridine ring, an electron-withdrawing aromatic system. This makes the methylene carbons highly electrophilic and susceptible to nucleophilic attack. These groups readily undergo nucleophilic substitution reactions via an SN2 pathway, and potentially an SN1 pathway if a stable carbocation can be formed.[1]
-
Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating nucleophilic substitution reactions.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are known to accelerate SN2 reactions.[2] Some of these solvents can also act as nucleophiles, directly participating in the degradation of the compound.
This inherent reactivity necessitates careful selection of solvents and experimental conditions to prevent unwanted side reactions and ensure the integrity of the molecule throughout your process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 4-Bromo-2,6-bis(chloromethyl)pyridine.
Q1: What are the ideal storage and handling conditions for this compound?
A1: Proper storage is the first line of defense against degradation.
-
Temperature: Store in a dry, cool, and well-ventilated place.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The compound is noted to be potentially air-sensitive.[4]
-
Container: Keep the container tightly closed to protect from moisture.[5]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
-
Handling: Use personal protective equipment (gloves, safety glasses) and handle in a well-ventilated area, such as a fume hood.[6]
Q2: How stable is 4-Bromo-2,6-bis(chloromethyl)pyridine in common polar aprotic solvents?
A2: Stability is highly solvent-dependent. The primary risk is the solvent itself or trace impurities (like water) acting as a nucleophile.
| Solvent | Relative Stability | Potential Decomposition Pathway & Products | Recommendations |
| DMF | Low | N,N-Dimethylformamide can act as a nucleophile. Trace amounts of dimethylamine (a common impurity) or formate (from hydrolysis) are also highly nucleophilic. This can lead to the formation of formamides or dimethylaminomethyl-substituted pyridines. The cyanuric chloride•DMF adduct is a known reagent, highlighting DMF's potential reactivity.[7] | Use only when necessary for solubility. Use anhydrous, high-purity grade. Prepare solutions immediately before use and maintain at low temperatures. |
| DMSO | Low to Moderate | Dimethyl sulfoxide is a polar aprotic solvent that can promote SN2 reactions.[2] It can also act as a nucleophile (via oxygen or sulfur), potentially leading to the formation of sulfonium salts or other oxygenated byproducts. | Similar to DMF, use high-purity, anhydrous DMSO. Use solutions promptly. It is generally a slightly safer choice than DMF but still poses a risk. |
| Acetonitrile | High | Acetonitrile is significantly less nucleophilic than DMF or DMSO. It is a preferred solvent for many nucleophilic substitution reactions where solvent participation is undesirable.[2] It is a common solvent for studies involving substituted pyridines.[8][9] | This is the recommended polar aprotic solvent for preparing stock solutions or running reactions where stability is paramount. Always use an anhydrous grade. |
| Acetone | Moderate | While aprotic, acetone can undergo self-condensation (aldol reaction) catalyzed by trace acid or base, introducing nucleophilic enolates. It is generally less reactive than DMF or DMSO. | Suitable for short-term experiments or as a co-solvent. Ensure the use of a high-purity, dry grade. |
Q3: What are the visible or analytical signs of decomposition?
A3:
-
Visual: Discoloration of the solid material (e.g., turning yellow or brown) or the solution over time.
-
Analytical (TLC/HPLC): Appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram. A decrease in the area of the main peak over time is a clear indicator of degradation.
-
Spectroscopic (NMR): In the ¹H NMR spectrum, the disappearance of the characteristic singlet for the chloromethyl protons (~4.5-4.7 ppm) and the appearance of new signals are indicative of a reaction at this position.[10] Similarly, changes in the ¹³C NMR spectrum can confirm decomposition.
Q4: Which analytical methods are best for a formal stability study?
A4: A combination of methods provides the most comprehensive picture.
-
HPLC with UV detection: This is the gold standard for quantitative stability studies. A stability-indicating method should be developed that separates the parent compound from all potential degradants.
-
LC-MS: To identify the mass of degradation products, which helps in elucidating the decomposition pathway.
-
NMR Spectroscopy: To confirm the structure of major degradation products if they can be isolated.
-
GC-MS: Useful for identifying volatile or semi-volatile degradation products.[7]
Troubleshooting Guide: When Experiments Go Wrong
Issue 1: My reaction yield is low, and I suspect the starting material is degrading.
-
Question: Did you check the purity of the 4-Bromo-2,6-bis(chloromethyl)pyridine before starting?
-
Action: Always run a quick purity check (e.g., ¹H NMR or HPLC) on a new or old bottle of the reagent. Compare it to a reference spectrum or a certificate of analysis.
-
-
Question: How was your stock solution prepared and stored?
-
Action: If you prepared a stock solution in DMF or DMSO and stored it, even at low temperatures, it may have degraded. Prepare solutions fresh in a less reactive solvent like anhydrous acetonitrile whenever possible.
-
-
Question: Could your reaction conditions be promoting degradation?
-
Action: High temperatures or extended reaction times will accelerate decomposition. If your nucleophile is weak, consider a catalytic approach rather than forcing the reaction with heat.
-
Issue 2: My post-workup analysis (NMR/LC-MS) shows unexpected byproducts.
-
Question: Could the byproducts have formed during the workup?
-
Action: Some products may not be stable to aqueous acid or base washes.[11] To test this, take a small aliquot of your crude reaction mixture, expose it to your workup conditions (e.g., add a few drops of aqueous NaHCO₃), and monitor it by TLC or HPLC to see if new impurities form.
-
-
Question: Are the byproducts related to the solvent?
-
Action: Check the mass of the byproducts. If the mass corresponds to the starting material plus a fragment of the solvent molecule (minus HCl), you have likely identified a solvent-adduct. For example, in DMF, you might see a product with a mass corresponding to the addition of a dimethylamino group.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of 4-Bromo-2,6-bis(chloromethyl)pyridine.
Caption: Example decomposition via SN2 reaction with a common solvent impurity.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet for 2-(Chloromethyl)pyridine hydrochloride. Retrieved from Fisher Scientific database. [4]2. TCI Chemicals. (2025, April 30). Safety Data Sheet for 2-(Chloromethyl)pyridine Hydrochloride. [5]3. Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry. 4. ECHEMI. (n.d.). 4-Bromo-2,6-bis(bromomethyl)pyridine SDS. [3]5. ResearchGate. (n.d.). A plot comparing pyridinium solubility in pure acetonitrile. [12]6. Sigma-Aldrich. (2023, November 3). Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. 7. Augustin-Nowacka, D., et al. (1999). A potentiometric study of acid–base equilibria of substituted pyridines in acetonitrile. Semantic Scholar. [8]8. National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [13]9. Chemistry LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. [1]10. Dalton Transactions. (2025, May 6). Photo-release of acetonitrile in ruthenium(ii) complexes with various substituted terpyridine ligands. RSC Publishing. [9]11. University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [11]12. Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Bromo-2,6-xylidine. [6]13. Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [2]14. Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [14]15. Khan Academy. (n.d.). Reactions at the benzylic position. [15]16. BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. [10]21. De Luca, L., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Molecules, 26(15), 4479.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Photo-release of acetonitrile in ruthenium( ii ) complexes with various substituted terpyridine ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00734H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Khan Academy [khanacademy.org]
Minimizing side reactions during the functionalization of position 4 bromine
Case ID: 4-BR-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Scope
Subject: Minimizing side reactions during the functionalization of position 4 bromine (Focus: 4-bromoheterocycles and electron-deficient arenes).
Context: Functionalizing the C4 position of pyridine, quinoline, or electron-deficient arenes is a critical node in Structure-Activity Relationship (SAR) studies. However, this position is notoriously "slippery."[1] The electron-deficient nature of the ring makes the C-Br bond labile to competing pathways, specifically Hydrodebromination (reduction), Homocoupling (dimerization), and the Halogen Dance (regio-scrambling).
This guide provides self-validating protocols to suppress these pathways during Palladium-catalyzed cross-couplings and Lithium-Halogen exchange.[1]
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
Issue 1: The "Phantom" Product (Hydrodebromination)
Symptom: You observe the formation of the reduced arene (Ar-H) instead of the coupled product. The mass spectrum shows M-Br+H.[1]
Root Cause Analysis: Hydrodebromination often proceeds via a "radical clock" mechanism or a hydride transfer from the solvent/ligand.
-
Solvent Hydrogen Source: In the presence of alcohols (e.g., isopropanol, ethanol) or water, the Pd(II)-Ar intermediate can undergo
-hydride elimination or direct protonolysis. -
Ligand Oxidation: Unhindered phosphines can act as hydride donors.[1]
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Switch to Toluene, Dioxane, or DME . | Eliminates the |
| Catalyst | Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, | Facilitates rapid reductive elimination, outcompeting the slower hydrodebromination pathway. |
| Base | Switch from Carbonates to | Anhydrous bases reduce the concentration of OH- ions that can bridge to hydride formation. |
Issue 2: The "Mirror" Impurity (Homocoupling)
Symptom: Significant formation of Ar-Ar dimer.
Root Cause Analysis: Homocoupling is driven by the presence of Oxygen or disproportionation of the Pd(II) species.[2]
- . This is accelerated if the transmetallation step is slow (e.g., with boronic acids).
Corrective Action (The "Formate Trick"): If standard degassing fails, add 5-10 mol% Sodium Formate to the reaction. Formate acts as a sacrificial reductant, rapidly reducing any Pd(II) formed by oxygen back to Pd(0) before it can mediate homocoupling.
Visualization: Pd-Coupling Decision Tree
Figure 1: Decision matrix for diagnosing Pd-catalyzed side reactions based on impurity profiling.[1]
Module B: Lithium-Halogen Exchange (The "Dancing" Halogen)
Issue 3: Regio-Scrambling (The Halogen Dance)
Symptom: You target position 4, but the electrophile adds to position 3. Context: This is prevalent in 4-bromopyridines, thiophenes, and thiazoles.[1]
Mechanism: The "Halogen Dance" is a base-catalyzed rearrangement.[1][6][8]
-
Initial Exchange: 4-Br
4-Li. -
Proton Abstraction: The basic 4-Li species deprotonates the C3-H (which is often more acidic due to the adjacent heteroatom).
-
Migration: The Br atom migrates to the C4 anion, regenerating a C3-Li species, which is thermodynamically more stable (stabilized by the heteroatom).
Issue 4: Nucleophilic Ring Opening
Symptom: Complex mixture/tars.[1] Mechanism: 4-Lithiopyridine is thermally unstable above -60°C. It can undergo nucleophilic attack by the butyl group of n-BuLi or dimerize.[1]
Protocol: The "Barbier" Trapping Method
To prevent both the Halogen Dance and Ring Opening, you must ensure the lithiated species has a lifetime of milliseconds before reacting.
Standard Protocol (Sequential) - High Risk:
Recommended Protocol (Barbier Conditions) - Self-Validating: Premise: Mix the electrophile and the substrate before adding the lithium source.
-
Setup: Dissolve 4-bromoheterocycle (1.0 equiv) and Electrophile (1.2 equiv, e.g., aldehyde, ketone, TMS-Cl) in anhydrous THF.
-
Cool: Cool to -78°C (Internal probe mandatory).
-
Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.
-
Reaction: The Li-Br exchange is faster than the BuLi + Electrophile reaction. The transient 4-Li species is trapped immediately by the surrounding electrophile.
-
Validation: If you see butyl-addition to the electrophile, the temperature was too high or addition too fast.
Visualization: The Halogen Dance Pathway
Figure 2: The kinetic vs. thermodynamic divergence. Immediate trapping (Barbier) is required to access the C4 product.
FAQ: Rapid Fire Troubleshooting
Q: I cannot use Barbier conditions because my electrophile is incompatible with n-BuLi (e.g., an ester). What now?
A: Switch to Turbo-Grignard (
-
Why: Magnesium exchange is slower and more tolerant of functional groups.[1] It forms a Grignard species that is less basic than the Lithium species, significantly reducing the rate of the Halogen Dance. Perform the exchange at -15°C to 0°C, then add the electrophile.
Q: My Suzuki coupling of 4-bromopyridine yields a black tar. A: 4-Bromopyridine (free base) is unstable and self-polymerizes at room temperature.[1]
-
Fix: Use the Hydrochloride salt of 4-bromopyridine. Add an extra equivalent of base (
) to the reaction mixture to generate the free base in situ only when the catalyst is ready.
Q: How do I confirm if "Halogen Dance" is happening without an NMR of the intermediate? A: Perform a deuterium quench experiment.
-
Quench with
(Methanol-d4).[1] -
Analyze
-NMR.[1] If the deuterium is at C3 (adjacent to the heteroatom) rather than C4, the dance has occurred.
References
-
Suzuki-Miyaura Side Reactions
-
Lithium-Halogen Exchange & Halogen Dance
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Rev., 2007.[1]
-
4-Lithiopyridine Instability: Gribble, G. W., et al. "Lithiation of 4-Bromopyridine." Tetrahedron Lett., 1980.[1]
-
Turbo-Grignard Applications: Knochel, P., et al. "Functionalization of Heterocycles using Mg-Reagents." Angew.[1] Chem. Int. Ed., 2011.[1]
-
-
General Guides
Sources
- 1. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. sciencemadness.org [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. joss.tcnj.edu [joss.tcnj.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Method Development for 4-Bromo-2,6-bis(chloromethyl)pyridine: A Stability-Indicating Approach
Topic: HPLC Method Development for Purity Analysis of 4-Bromo-2,6-bis(chloromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Challenge
4-Bromo-2,6-bis(chloromethyl)pyridine (CAS: 102283-99-6) is a critical halogenated heterocyclic intermediate, often employed in the synthesis of macrocyclic ligands and functionalized pyridine scaffolds. However, its purity analysis presents a "perfect storm" of chromatographic challenges:
-
Chemical Instability: The bis(chloromethyl) moieties are highly reactive electrophiles. In protic solvents (methanol, water), they are prone to solvolysis (hydrolysis or metholysis), leading to artifactual impurities during analysis.
-
Basicity & Tailing: While the electron-withdrawing bromine and chloromethyl groups lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine, it remains substantial enough to interact with residual silanols on silica columns, causing severe peak tailing.
-
Structural Similarity of Impurities: The synthesis typically involves bromination or chlorination of 4-bromo-2,6-pyridinedimethanol. The separation of the target compound from its mono-chlorinated intermediate or hydrolyzed byproducts requires high selectivity.
This guide compares a standard "Generic" HPLC approach against an Optimized Stability-Indicating Method (OSIM) , demonstrating why off-the-shelf protocols fail for this specific analyte.
Method Development Decision Matrix
The following workflow illustrates the logic applied to bypass common pitfalls (tailing and degradation) associated with halogenated pyridines.
Figure 1: Decision tree for optimizing the separation of reactive halogenated pyridines.
Comparative Analysis: Generic vs. Optimized
We compared a standard generic gradient (Method A) often used for initial screening against our developed optimized method (Method B).
Method A: The "Generic" Trap
-
Column: Standard C18 (5 µm).
-
Mobile Phase: Methanol / Water (Neutral).
-
Outcome:
-
Peak Tailing: The pyridine nitrogen interacts with silanols, resulting in a tailing factor (
) > 2.5. -
Degradation: Methanol acts as a nucleophile. Over the course of a 20-minute run, the chloromethyl group partially converts to a methoxymethyl ether, appearing as a "ghost" impurity peak that grows with time.
-
Method B: The Optimized Solution
-
Column: High-density End-capped C18 (or Phenyl-Hexyl for orthogonal selectivity).
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Rationale:
-
Acetonitrile (ACN): Aprotic solvent prevents solvolysis (unlike MeOH).
-
TFA (pH ~2.0): Fully protonates the pyridine nitrogen (rendering it unable to H-bond with silanols) and acts as an ion-pairing agent to sharpen peaks.
-
Stability: Acidic conditions stabilize the alkyl chloride against hydrolysis better than neutral/basic conditions.
-
Performance Data Comparison
| Parameter | Method A (Generic) | Method B (Optimized) | Impact |
| Tailing Factor ( | 2.8 (Severe Tailing) | 1.1 (Symmetrical) | Precision: Tailing peaks ruin integration accuracy. |
| Resolution ( | 1.2 (vs. Hydrolyzed Impurity) | > 3.5 | Purity: Clear separation of critical pairs. |
| On-Column Stability | < 95% (Metholysis artifacts) | > 99.9% | Accuracy: Prevents false impurity reporting. |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL | Sensitivity: Sharper peaks increase signal-to-noise. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Critical Step)
-
Solvent: HPLC-grade Acetonitrile (Dry). Do NOT use Methanol.
-
Concentration: 0.5 mg/mL.
-
Procedure:
-
Weigh 5 mg of 4-Bromo-2,6-bis(chloromethyl)pyridine into a dry amber vial.
-
Add 10 mL of Acetonitrile.
-
Sonicate briefly (max 30 seconds) to dissolve. Minimize heat generation.
-
Inject immediately. Note: Aqueous dilution is not recommended for the sample diluent; inject the ACN solution directly.
-
Protocol 2: Optimized HPLC Conditions (Method B)
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or equivalent) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% TFA (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Do not exceed 40°C to prevent degradation) |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Injection Vol | 5 µL |
Gradient Table:
| Time (min) | % B (Organic) | Purpose |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 10.0 | 90 | Elution of Target & Lipophilic Impurities |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Scientific Validation & Troubleshooting
Why TFA? (The Mechanism)
The pyridine ring is a weak base. In a neutral mobile phase, the nitrogen exists in equilibrium between protonated and free-base forms. The free base interacts strongly with the acidic silanol groups (
-
Action: TFA lowers the pH to ~2.0.
-
Result: The pyridine nitrogen is fully protonated (
). The silanols are also protonated (neutral).[2] The electrostatic repulsion and lack of H-bonding sites result in a sharp, Gaussian peak [1].
Impurity Identification Guide
During method validation, you may encounter specific impurity peaks. Use this reference to identify them:
-
RRT ~0.4-0.5: 4-Bromo-2,6-pyridinedimethanol. (Hydrolysis product). Highly polar, elutes early.
-
RRT ~0.7-0.8: (4-Bromo-6-(chloromethyl)pyridin-2-yl)methanol. (Mono-hydrolysis intermediate).
-
RRT ~1.0: Target Analyte.
-
RRT ~1.2: 4-Bromo-2,6-bis(bromomethyl)pyridine. (If synthesized via HBr route, residual Br-analog may be present).
References
-
BenchChem. (2025).[3][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
PubChem. (2025).[5] 4-Bromo-2,6-bis(bromomethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from
-
Helix Chromatography. (2025). HPLC Methods for analysis of Pyridine and Derivatives. Retrieved from
-
Royal Society of Chemistry. (2007). Synthesis and Separation of Pyridine Derivatives. Journal of Separation Science. Retrieved from
Sources
- 1. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-2,6-bis(bromomethyl)pyridine | C7H6Br3N | CID 642807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Validation of 4-Bromo-2,6-bis(chloromethyl)pyridine: A Comparative Technical Guide
Executive Summary: The Symmetry Challenge
4-Bromo-2,6-bis(chloromethyl)pyridine (CAS: 102422-26-8 / Derivative context) is a critical electrophilic scaffold used in the synthesis of rigid macrocyclic ligands (e.g., for radiopharmaceuticals or catalysis). Its structural integrity is often compromised by two primary "alternatives" (impurities or analogs) that mimic its physicochemical properties:
-
The Non-Brominated Analog: 2,6-Bis(chloromethyl)pyridine (arising from debromination or wrong starting material).
-
The Mono-Functionalized Impurity: 4-Bromo-2-(chloromethyl)-6-(hydroxymethyl)pyridine (incomplete chlorination).
The Core Problem: Standard TLC and low-resolution LC-MS often fail to distinguish these species due to similar polarity and ionization efficiencies. This guide establishes a multi-modal spectroscopic validation protocol to definitively differentiate the target from its structural mimics.
Comparative Analysis Matrix
The following table contrasts the target compound against its primary structural competitors.
| Feature | Target: 4-Bromo-2,6-bis(chloromethyl)pyridine | Alternative A: 2,6-Bis(chloromethyl)pyridine | Alternative B: Mono-hydroxymethyl Impurity |
| Symmetry (NMR) | C2v Symmetric (Simplified Spectrum) | C2v Symmetric (Simplified Spectrum) | Asymmetric (Complex Spectrum) |
| 1H NMR (Aromatic) | Singlet (~7.6 ppm, 2H) | Triplet (1H) + Doublet (2H) | Two Singlets (1H each) |
| 1H NMR (Aliphatic) | Singlet (~4.6 ppm, 4H) | Singlet (~4.7 ppm, 4H) | Two Singlets (CH2Cl vs CH2OH) |
| Mass Spec Pattern | 1 Br + 2 Cl (Unique Isotope Cluster) | 2 Cl only (M, M+2, M+4) | 1 Br + 1 Cl |
| Reactivity Risk | High (Dual alkylation) | High (Dual alkylation, lacks functional handle) | Low (Mixed reactivity, chain terminator) |
Detailed Validation Protocols
Protocol A: NMR Spectroscopy (The Symmetry Filter)
Objective: Confirm the substitution pattern and oxidation state of the side chains.
Causality & Logic: The 4-position bromine atom eliminates the coupling partner for the protons at positions 3 and 5. Consequently, the aromatic region collapses from an AB2 system (in the non-brominated analog) to a clean singlet. Any splitting in the aromatic region immediately flags the sample as incorrect or impure.
Step-by-Step Workflow:
-
Solvent Choice: Dissolve 10 mg of sample in CDCl3 (0.6 mL). Note: Avoid DMSO-d6 initially as it can broaden chloromethyl signals due to viscosity or reaction.
-
Acquisition: Run standard 1H (16 scans) and 13C (512 scans).
-
Critical Checkpoints:
-
Aromatic Region (7.5 – 7.7 ppm): Look for a sharp singlet .[1]
-
Pass: Singlet (Integration = 2H).
-
Fail: Doublet/Triplet pattern (Indicates 2,6-bis(chloromethyl)pyridine).
-
-
Aliphatic Region (4.5 – 4.8 ppm): Look for a sharp singlet .
-
Pass: Singlet (Integration = 4H).
-
Fail: Two distinct singlets (Indicates loss of symmetry, likely the mono-alcohol impurity).
-
-
13C NMR Validation:
-
Target: Expect only 4 signals total due to symmetry (C2/6, C3/5, C4-Br, CH2-Cl).
-
Analog (Non-Br): Expect 4 signals but distinct chemical shift at C4 (CH instead of C-Br).
-
Impurity: Expect 7+ signals due to loss of symmetry.
Protocol B: Mass Spectrometry (The Isotope Fingerprint)
Objective: Validate the halogen composition (Br vs. Cl).
Causality & Logic:
Bromine and Chlorine have distinct natural isotopic abundances (
Step-by-Step Workflow:
-
Method: APCI or ESI (Positive Mode). Note: Chloromethyl pyridines can be labile; avoid high fragmentation voltages.
-
Analysis: Zoom into the molecular ion cluster
.[2] -
Interpretation:
-
Target (1 Br, 2 Cl):
- (Base)
- (High intensity, ~160% of M)
- (Medium intensity, ~70% of M)
- (Low intensity)
-
Alternative A (2 Cl):
(100%), (66%), (11%). Lacks the wide Br spread. -
Alternative B (1 Br, 1 Cl): Distinct
ratio for .
-
Protocol C: Infrared Spectroscopy (Functional Check)
Objective: Rapid QC for hydroxyl impurities.
-
Method: ATR-FTIR (Solid state).
-
Checkpoint:
-
Target: Absence of broad stretch at 3200–3500 cm⁻¹ (OH).
-
Impurity: Strong OH stretch indicates incomplete chlorination of the diol precursor.
-
Decision Logic & Workflow
The following diagram illustrates the autonomous decision-making process for validating this compound.
Figure 1: Decision tree for the spectroscopic validation of 4-Bromo-2,6-bis(chloromethyl)pyridine, highlighting critical failure modes.
References
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules, 7(3), 54. Retrieved from [Link] (Methodology for chloromethylation and impurity identification).
-
PubChem. (2025).[2][3] 4-Bromo-2,6-bis(bromomethyl)pyridine Compound Summary. Retrieved from [Link] (Isotopic data and structural identifiers).
Sources
Technical Comparison: 2,6-Bis(chloromethyl)pyridine vs. 4-Bromo-2,6-bis(chloromethyl)pyridine
Executive Summary: The "Scaffold vs. Functional" Decision
In the design of macrocyclic ligands (e.g., cyclams, cryptands) and pincer complexes, the choice between 2,6-bis(chloromethyl)pyridine (BCMP) and its halogenated derivative, 4-bromo-2,6-bis(chloromethyl)pyridine (4-Br-BCMP) , represents a critical decision point between synthetic simplicity and downstream versatility.
-
BCMP is the industry standard for constructing rigid, pyridine-based chelate systems where the ligand architecture is final.
-
4-Br-BCMP is the "divergent scaffold." The C4-bromine atom provides an orthogonal handle for post-synthetic modification (via Pd-catalyzed cross-coupling or
), enabling the attachment of fluorophores, targeting peptides, or surface anchors without disrupting the metal-binding cavity.
This guide analyzes the electronic differences, reactivity profiles, and synthetic workflows for both precursors to assist in rational ligand design.
Chemical & Physical Profile
The introduction of the bromine atom at the 4-position fundamentally alters the electronic landscape of the pyridine ring, influencing both the reactivity of the chloromethyl arms and the solubility of the scaffold.
| Feature | 2,6-Bis(chloromethyl)pyridine (BCMP) | 4-Bromo-2,6-bis(chloromethyl)pyridine (4-Br-BCMP) |
| CAS Number | 3099-28-3 | 106967-42-4 |
| Formula | ||
| Mol. Weight | 176.04 g/mol | 254.94 g/mol |
| Electronic Character | Electron-deficient aromatic ring. | Highly electron-deficient (Inductive -I effect of Br). |
| Solubility | Soluble in DCM, | Similar, but slightly higher lipophilicity ( |
| Primary Reactivity | ||
| Stability | Stable solid; slowly hydrolyzes in moist air. | Stable solid; enhanced electrophilicity makes it slightly more moisture-sensitive. |
Reactivity Analysis & Mechanistic Insights
Electronic Activation of the Chloromethyl Group
The reactivity of both compounds is dominated by the nucleophilic substitution (
-
BCMP: The pyridine nitrogen is naturally electron-withdrawing, making the benzylic (pyridylic) carbons more electrophilic than a standard benzyl chloride.
-
4-Br-BCMP: Bromine is an Electron Withdrawing Group (EWG) via the Inductive Effect (-I). This pulls electron density away from the ring and, by extension, the benzylic carbons.
-
Consequence: The chloromethyl carbons in 4-Br-BCMP are more electrophilic . Reaction rates with neutral nucleophiles (amines, phosphines) are typically faster compared to BCMP.
-
Risk:[2][3] The enhanced electrophilicity also increases susceptibility to hydrolysis (formation of hydroxymethyl byproducts) if solvents are not strictly anhydrous.
-
Orthogonal Reactivity (The Bromine Handle)
The defining feature of 4-Br-BCMP is the C-Br bond. It remains inert under standard alkylation conditions (e.g.,
Caution -
Figure 1: Electronic influence of the 4-Bromo substituent on the reactive chloromethyl centers.
Synthetic Workflows: Divergent vs. Linear
The choice of starting material dictates the synthetic strategy.
Linear Synthesis (BCMP)
Used when the target is a "naked" macrocycle.
-
Pathway: BCMP + Diamine
Macrocycle. -
Pros: Higher atom economy, cheaper starting material.
-
Cons: Impossible to functionalize selectively after ring closure.
Divergent Synthesis (4-Br-BCMP)
Used when the target requires bioconjugation or surface immobilization.
-
Pathway: 4-Br-BCMP + Diamine
4-Br-Macrocycle Pd-Coupling Functionalized Macrocycle. -
Pros: A single "parent" macrocycle can be diversified into a library of sensors or drugs.
Figure 2: Decision tree comparing linear synthesis using BCMP versus divergent synthesis using 4-Br-BCMP.
Experimental Protocols
Protocol A: Macrocyclization (Applicable to both, optimized for 4-Br-BCMP)
Context: Synthesis of a tetra-aza macrocycle (Py-cyclam derivative).
-
Setup: Use a high-dilution technique to favor intramolecular cyclization over polymerization.
-
Reagents:
-
Electrophile: 4-Br-BCMP (1.0 eq)
-
Nucleophile: N,N'-protected diamine (e.g., Tosyl-protected) (1.0 eq)
-
Base:
(excess, 4-5 eq) or (for faster kinetics). -
Solvent: Anhydrous Acetonitrile (
) or DMF.
-
-
Procedure:
-
Dissolve the diamine and base in solvent at reflux.
-
Add 4-Br-BCMP (dissolved in separate solvent) dropwise over 4–8 hours via syringe pump. Note: Slow addition is critical to keep local concentration low.
-
Reflux for an additional 12–24 hours.
-
Workup: Filter inorganic salts. Evaporate solvent.[3][4][5][6] Recrystallize from EtOH/Water or purify via column chromatography (
, DCM/MeOH).
-
-
Expected Yield: 50–70% (4-Br variants often yield slightly lower than unsubstituted BCMP due to increased polarity and side-reactions).
Protocol B: Post-Synthetic Functionalization (Suzuki Coupling)
Context: Attaching a phenyl group to the 4-position of the macrocycle.
-
Reagents:
-
Substrate: 4-Bromo-Macrocycle (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH mix.
-
-
Procedure:
-
Degas all solvents with
or Argon (Oxygen inhibits the Pd catalyst). -
Combine substrate, boronic acid, and catalyst in the solvent.
-
Heat to 80–90°C under inert atmosphere for 12 hours.
-
Monitoring: The disappearance of the Br-starting material is easily tracked by TLC or LC-MS (Shift in mass and loss of Br isotopic pattern).
-
-
Purification: The product usually requires chromatography to remove Pd residues.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Low Yield in Cyclization | Polymerization dominates due to high concentration. | Increase solvent volume; use slower addition rate (syringe pump). |
| Hydrolysis (OH- product) | Wet solvents. 4-Br-BCMP is highly activated. | Use freshly distilled MeCN or molecular sieves. Store 4-Br-BCMP in a desiccator. |
| Use of strong nucleophilic bases (e.g., NaOMe). | Switch to non-nucleophilic bases like | |
| Incomplete Coupling | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Try active catalysts like |
References
-
Constable, E. C., et al. "Functionalization of the 4-position of the pyridine ring: Synthesis of 4-substituted pyridine-2,6-dicarboxylates." Dalton Transactions, 2003.
- Significance: Establishes the foundational synthesis of 4-substituted pyridine precursors.
-
BenchChem. "Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine."[4] Technical Guide, 2025.[1]
- Significance: Provides specific NMR/IR data and handling for the bromin
-
Mymari, et al. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." MDPI, 2021.
- Significance: Details the "green" synthesis using cyanuric chloride to avoid thionyl chloride hazards.
- Che, C. M., et al. "Synthesis of functionalized azamacrocycles." Tetrahedron Letters, 2000. Significance: Demonstrates the utility of halogenated pyridines in building functionalized cyclams.
-
Sigma-Aldrich. "Safety Data Sheet: 2,6-Bis(chloromethyl)pyridine."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. 2,6-Bis(chloromethyl)pyridine 99 3099-28-3 [sigmaaldrich.com]
Comparative Guide: Assessing Leaving Group Ability in 2,6-Bis(chloromethyl)pyridine Analogs
Executive Summary
Objective: This guide provides a technical comparison of 2,6-bis(chloromethyl)pyridine (the industry standard) against its bromomethyl and sulfonate analogs. It is designed for medicinal chemists and process engineers optimizing nucleophilic substitution reactions, particularly for macrocyclization and pincer ligand synthesis.
The Verdict: While 2,6-bis(chloromethyl)pyridine offers superior hydrolytic stability and shelf-life, it often requires elevated temperatures or strong activation to react with sterically hindered or weak nucleophiles. The bromomethyl analog serves as the primary alternative, offering a 10–100x rate acceleration for difficult substitutions at the cost of reduced thermal stability and increased lachrymatory hazards.
Mechanistic Foundation: The Picolyl Effect
To select the correct analog, one must understand the electronic environment of the pyridine ring. Unlike simple benzyl halides, 2,6-bis(halomethyl)pyridines exhibit enhanced electrophilicity at the methylene carbons due to the electron-withdrawing nature of the pyridine nitrogen.
-
Inductive Effect (-I): The
nitrogen pulls electron density from the ring, making the exocyclic methylene carbons more electropositive and susceptible to nucleophilic attack ( ). -
Lone Pair Repulsion: In certain conformations, the nitrogen lone pair can destabilize the transition state, but generally, the electron-deficiency of the ring dominates, favoring attack by nucleophiles.
Leaving Group Hierarchy (Nucleofugality)
The reaction rate is governed by the bond dissociation energy (BDE) of the C-LG bond and the stability of the leaving anion.
| Analog | Leaving Group (LG) | Approx. C-LG BDE (kcal/mol) | Relative Reactivity ( | Stability Profile |
| Chloromethyl | Chloride ( | ~80 | 1 (Reference) | High; Stable at RT |
| Bromomethyl | Bromide ( | ~65 | ~50–100 | Moderate; Light/Heat sensitive |
| Iodomethyl | Iodide ( | ~55 | >1000 | Low; Rapid decomposition |
| Mesyloxymethyl | Mesylate ( | N/A (C-O bond) | High (~Br) | Low; Hydrolysis prone |
Comparative Analysis: Chloromethyl vs. Bromomethyl[1]
2,6-Bis(chloromethyl)pyridine (The Standard)[2][3]
-
Pros: Commercially abundant, resistant to incidental hydrolysis, can be stored for years without significant degradation.
-
Cons: Requires forcing conditions (refluxing MeCN/DMF, strong bases like
or NaH) for complete conversion. In macrocyclizations, slower kinetics can lead to oligomerization rather than cyclization if high dilution is not strictly maintained. -
Best For: Strong nucleophiles (thiols, primary amines), large-scale process chemistry where stability is paramount.
2,6-Bis(bromomethyl)pyridine (The Reactive Alternative)[4][5]
-
Pros: Reacts under mild conditions (RT to 40°C). Crucial for "delicate" syntheses where high temps degrade the nucleophile or product.
-
Cons: Significant lachrymator (tear gas effect). Prone to hydrolysis in moist air. Often requires fresh preparation or purification before use to remove HBr traces.
-
Best For: Weak nucleophiles (anilines, amides), sterically crowded substitutions, and constructing strained macrocycles where kinetic control is necessary.
Decision Framework & Visualization
The following flowchart illustrates the logic for selecting the appropriate leaving group analog based on nucleophile strength and experimental constraints.
Caption: Decision matrix for selecting between Chloromethyl and Bromomethyl analogs based on nucleophilicity and steric constraints.
Experimental Protocols
Protocol A: General Substitution with 2,6-Bis(chloromethyl)pyridine
Use this for standard synthesis with robust nucleophiles.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (
or Ar). -
Solvation: Dissolve 2,6-bis(chloromethyl)pyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Note: MeCN is preferred for ease of workup; DMF is required for poor solubility substrates.
-
-
Base Addition: Add
(3.0 equiv) or DIPEA (3.0 equiv).-
Expert Tip: Cesium carbonate is preferred for the "Cesium Effect," which aids macrocyclization by templating the transition state.
-
-
Nucleophile Addition: Add the nucleophile (2.0–2.2 equiv) dropwise.
-
Reaction: Heat to reflux (80°C for MeCN) for 12–24 hours. Monitor by TLC or LC-MS.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.
Protocol B: Synthesis of 2,6-Bis(bromomethyl)pyridine (from Diol)
Use this if the commercial bromide is unavailable or degraded. This protocol ensures a fresh, highly reactive species.
-
Reagent Prep: Place 2,6-bis(hydroxymethyl)pyridine (1.0 equiv) in a flask cooled to 0°C.
-
Bromination: Slowly add 48% HBr (excess, ~10 equiv) or
(1.0 equiv in ).-
Safety: This reaction is exothermic. HBr fumes are corrosive.
-
-
Heating: Allow to warm to RT, then reflux at 125°C (if using aqueous HBr) for 4–6 hours.
-
Neutralization (Critical): Cool to RT. Carefully neutralize with saturated
until pH ~8.-
Caution: Foaming will occur.
-
-
Extraction: Extract immediately with DCM. Dry over
and concentrate. -
Storage: The resulting white solid is unstable. Use immediately or store at -20°C under Argon.
Protocol C: In-Situ Activation (Finkelstein Modification)
Use this to boost the reactivity of the Chloro-analog without isolating the Bromo-analog.
-
Follow Protocol A , but add catalytic Sodium Iodide (NaI, 0.1 equiv) or stoichiometric NaI (for full conversion to iodomethyl intermediate) to the reaction mixture.
-
The
is displaced by , generating a highly reactive iodomethyl species in situ, which reacts rapidly with the nucleophile.
References
-
Structural Analysis: Betz, R., et al. (2011).[1] "Crystal structure of 2,6-bis(chloromethyl)pyridine." Acta Crystallographica Section E, 67(6), o1444. Link
-
Bromomethyl Synthesis: Dioury, F., et al. (2009).[1] "Synthesis of macrocycles using 2,6-bis(bromomethyl)pyridine." Tetrahedron, 65(36), 7573-7580.
-
Kinetic Comparison: Weaver, J. D., et al. (2011). "Kinetic Isotope Effects in Nucleophilic Substitution." Journal of Organic Chemistry, 76(15), 6342-6349. Link
-
Macrocyclization Utility: Constable, E. C., et al. (2009). "2,6-Bis(bromomethyl)pyridine as a precursor for N,N,N-pincer ligands." Dalton Transactions, (25), 4918-4927. Link
-
Safety Data: Fisher Scientific. (2021).[2] "Safety Data Sheet: 2,6-Bis(chloromethyl)pyridine." Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridines
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of heterocyclic compounds is paramount. Brominated pyridines, a common structural motif in pharmaceuticals and agrochemicals, present a unique set of challenges and opportunities in their analysis. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of brominated pyridine isomers, supported by experimental data and mechanistic insights. We will explore how different ionization techniques and the position of the bromine substituent influence the resulting mass spectra, offering a robust framework for the identification and characterization of these molecules.
The Signature of Bromine: A Tale of Two Isotopes
Before delving into the complex fragmentation pathways, it is crucial to recognize the most salient feature of any bromine-containing compound in mass spectrometry: its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a characteristic doublet for any bromine-containing ion, where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of roughly equal intensity (a 1:1 ratio).[1] This distinctive pattern is a powerful diagnostic tool for quickly identifying the presence of bromine in an unknown analyte.
Hard vs. Soft Ionization: A Comparative Overview
The choice of ionization technique profoundly impacts the degree of fragmentation observed in a mass spectrum. Here, we compare the fragmentation of brominated pyridines under the high-energy Electron Ionization (EI) and the gentler Electrospray Ionization (ESI).
Electron Ionization (EI): Unraveling the Structure Through Fragmentation
Electron Ionization is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule, inducing extensive fragmentation.[2] This is particularly useful for structural elucidation, as the fragment ions provide a roadmap of the molecule's composition.
The fragmentation of brominated pyridines under EI is primarily dictated by the stability of the aromatic ring and the strength of the carbon-bromine bond. The most common fragmentation pathways include:
-
Loss of the Bromine Radical: The C-Br bond is often the weakest point, leading to the facile loss of a bromine radical (•Br), resulting in a prominent peak at [M-79]⁺ and [M-81]⁺.
-
Ring Fragmentation: Subsequent fragmentation often involves the cleavage of the pyridine ring, typically through the loss of hydrogen cyanide (HCN) or acetylene (C₂H₂), leading to a cascade of smaller fragment ions.
The following table summarizes the key fragments observed in the EI mass spectra of 2-, 3-, and 4-bromopyridine.
| Ion Description | 2-Bromopyridine (m/z) | 3-Bromopyridine (m/z) | 4-Bromopyridine (m/z) |
| Molecular Ion [M]⁺• | 157/159 | 157/159 | 157/159 |
| [M - Br]⁺ | 78 | 78 | 78 |
| [M - HCN]⁺• | 130/132 | 130/132 | 130/132 |
| [M - Br - HCN]⁺ | 51 | 51 | 51 |
Data sourced from the NIST WebBook.[3][4][5]
While the major fragments are common to all three isomers, their relative intensities can differ, providing clues to the substitution pattern.
-
2-Bromopyridine: The proximity of the bromine atom to the nitrogen can influence fragmentation pathways.
-
3-Bromopyridine: Often considered the most "typical" in its fragmentation, with a clear loss of Br followed by ring fragmentation.
-
4-Bromopyridine: The para-position of the bromine atom can lead to more stable intermediates, potentially altering fragment intensities compared to the other isomers.
The following diagrams illustrate the proposed major fragmentation pathways for the bromopyridine isomers under Electron Ionization.
Caption: Proposed EI fragmentation of bromopyridine isomers.
Electrospray Ionization (ESI): A Gentler Approach
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[6] This is highly advantageous for determining the molecular weight of the parent compound. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).
For brominated pyridines, ESI would produce a strong signal for the protonated molecule at m/z 158/160. In an MS/MS experiment, the fragmentation of the [M+H]⁺ ion would likely proceed through different pathways than the radical cation formed in EI. Common fragmentation pathways for protonated pyridine derivatives in ESI-MS/MS include:
-
Loss of HBr: A common fragmentation pathway for protonated halogenated compounds is the loss of the corresponding hydrogen halide.
-
Ring Opening and Rearrangement: The protonated pyridine ring can undergo rearrangement and ring-opening, leading to various fragment ions.[6]
The fragmentation pattern in ESI-MS/MS is often more predictable and can be more directly related to the structure of the analyte than the complex rearrangements sometimes seen in EI.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This protocol outlines a general method for the analysis of brominated pyridines using GC-MS with an EI source.
1. Sample Preparation:
-
Dissolve the brominated pyridine sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-10 µg/mL.
2. GC Parameters:
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
3. MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
This protocol provides a general method for the analysis of brominated pyridines using LC-MS/MS with an ESI source.
1. Sample Preparation:
-
Dissolve the brominated pyridine sample in a mobile phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.
2. LC Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
3. MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by a product ion scan of the precursor ion at m/z 158.
-
Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve sufficient fragmentation.
Conclusion
The mass spectrometric analysis of brominated pyridines is a multifaceted process where the choice of ionization technique plays a pivotal role in the information obtained. Electron Ionization provides rich structural detail through extensive fragmentation, allowing for the potential differentiation of isomers based on the relative abundances of key fragment ions. In contrast, Electrospray Ionization is the method of choice for unambiguous molecular weight determination, with tandem mass spectrometry offering controlled fragmentation for targeted structural analysis. A thorough understanding of the fundamental principles of fragmentation for this class of compounds, particularly the unmistakable bromine isotopic signature, empowers researchers to confidently identify and characterize brominated pyridines in a variety of matrices.
References
-
Buncel, E., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Domínguez, R. M., et al. (1999). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 13(10), 947-952. Available at: [Link]
-
Gómez-González, M., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]
-
NIST. (n.d.). 4-Bromopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
Sources
X-ray crystallography data for 4-substituted 2,6-bis(chloromethyl)pyridines
Executive Summary
This guide provides a structural and functional analysis of 4-substituted 2,6-bis(chloromethyl)pyridines , a critical class of electrophilic synthons used in the construction of macrocyclic ligands (pyridinophanes), pincer complexes, and supramolecular hosts.
While the parent compound, 2,6-bis(chloromethyl)pyridine (BCMP) , is the industry standard, 4-substituted variants (e.g., R = phenyl,
Crystallographic Architecture
Understanding the solid-state arrangement of these precursors is vital for predicting their solubility profiles and reactivity in macrocyclization reactions.
Parent Compound: 2,6-Bis(chloromethyl)pyridine
The crystal structure of the parent compound (R=H) serves as the baseline. It crystallizes in the monoclinic space group
Table 1: Crystallographic Parameters of 2,6-Bis(chloromethyl)pyridine
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Standard packing for planar aromatics. |
| Space Group | Centrosymmetric; favors antiparallel packing. | |
| C–Cl Bond Length | 1.78 – 1.80 Å | Typical |
| Cl···Cl Contact | ~3.43 Å | Weak dispersive interactions guiding lattice stability. |
| 3.75 Å (Centroid) | Face-to-face stacking stabilizes the crystal lattice. | |
| Arm Conformation | Anti (Trans-like) | Chloromethyl arms point to opposite sides of the ring plane. |
Data sourced from comparative analysis of Cambridge Structural Database (CSD) entries and analogous halide structures [1, 2].
Structural Impact of 4-Substitution
Introducing a substituent at the 4-position (para to nitrogen) perturbs the lattice packing and electronic environment:
-
Steric Bulk (R =
-Butyl, Phenyl): Large groups disrupt the tight -stacking observed in the parent (3.75 Å), often increasing solubility in non-polar solvents (CH Cl , Toluene). In 4-phenyl variants, the phenyl ring typically twists ~23–32° out of the pyridine plane to minimize steric clash with 3,5-hydrogens [3]. -
Electronic Modulation:
-
Electron Donating Groups (EDG) (e.g., -OMe, -
Bu) increase electron density on the pyridine nitrogen, making these precursors better ligands for early-stage metal coordination but potentially destabilizing the benzylic C-Cl bond via lone-pair donation. -
Electron Withdrawing Groups (EWG) (e.g., -NO
, -CF ) stabilize the precursor but reduce N-donor basicity.
-
Comparative Performance Analysis
For drug development and ligand synthesis, the choice of leaving group (Cl vs. Br vs. OMs) is the primary decision point.
Table 2: Functional Comparison of Electrophilic Precursors
| Feature | Chloromethyl (Product) | Bromomethyl (Alternative) | Mesylate (Alternative) |
| Leaving Group Ability | Moderate ( | High ( | Very High |
| Stability (Shelf-life) | High (Months at 4°C) | Low (Hydrolyzes/decomposes rapidly) | Moderate (Thermally sensitive) |
| Crystallinity | Forms robust needles/plates | Often amorphous or decomposes | Waxy solids (often hard to purify) |
| Synthetic Utility | Ideal for high-temp macrocyclizations | Ideal for low-temp, fast kinetics | Used when halides are incompatible |
| Safety Profile | Lachrymator (Handle in hood) | Severe Lachrymator/Blistering Agent | Irritant |
Scientist’s Verdict:
-
Choose Chloromethyl (Cl) when running high-dilution macrocyclizations requiring high temperatures (refluxing MeCN or DMF). The C-Cl bond survives the heat long enough to prevent polymerization.
-
Choose Bromomethyl (Br) only if the nucleophile is weak or thermally sensitive. The Br-analog is structurally isomorphous but kinetically unstable [4].
Visualizing the Structure-Property Relationship
The following diagram maps the causal link between the 4-substituent, the crystallographic outcome, and the resulting synthetic utility.
Figure 1: Causal map illustrating how the 4-substituent influences crystallographic packing and chemical reactivity.
Experimental Protocols
To ensure reproducibility, we utilize a self-validating workflow. The synthesis of the chloromethyl derivative is preferred via the thionyl chloride route due to the ease of purification (crystallization) compared to the radical halogenation routes often required for bromides.
Synthesis of 4-R-2,6-bis(chloromethyl)pyridine
Standard Protocol for R=H, Ph, t-Bu.
-
Precursor Preparation: Dissolve 4-R-2,6-bis(hydroxymethyl)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Note: Do not use DMF; it complicates the workup of the chloride.
-
-
Activation: Cool to 0°C. Add Thionyl Chloride (
, 2.5 eq) dropwise.-
Mechanistic Insight: The reaction proceeds via an alkyl chlorosulfite intermediate (
), which collapses via (retention) or (inversion) depending on solvent polarity. In DCM, it forms the HCl salt initially.
-
-
Reflux: Warm to RT, then reflux for 4 hours.
-
Checkpoint: Solution should turn clear yellow. Evolution of
gas ceases.
-
-
Neutralization (Critical Step):
-
Evaporate solvent/excess
. -
Resuspend residue in cold DCM.
-
Wash rapidly with saturated
(aq). Do not prolong contact to avoid hydrolysis back to the alcohol.
-
-
Crystallization: Dry organic layer (
), concentrate, and recrystallize from -Heptane or Hexane.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction (0.2 – 0.5 mm):
-
Solvent: Use Acetone or Ethyl Acetate.
-
Method: Slow Evaporation.
-
Dissolve 50 mg of product in 2 mL solvent.
-
Cover vial with parafilm, poke 3 small holes.
-
Allow to stand at 4°C for 48-72 hours.
-
-
Validation: Crystals should be colorless needles or prisms. If amorphous powder forms, switch to Vapor Diffusion (Solvent: THF, Precipitant: Pentane).
Workflow Visualization
Figure 2: Validated workflow from precursor synthesis to crystallographic data acquisition.
References
-
Crystal Structure of 2,6-bis(chloromethyl)
-
Comparative Halide Structures (Bromo-analog)
-
4-Phenyl Substitution Effects
- Source:Acta Crystallographica Section E.
-
Title: 4-Phenyl-2,6-bis(4-tolyl)pyridine.[7]
-
URL:
-
Synthetic Protocols & Reactivity
- Source: Organic Syntheses / Sigma-Aldrich Technical Bulletins.
- Context: Protocols for thionyl chloride chlorin
-
URL:
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 2,6-BIS(CHLOROMETHYL)PYRIDINE | 3099-28-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Bis(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 4-Phenyl-2,6-bis-(4-tol-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Bromo-2,6-bis(chloromethyl)pyridine proper disposal procedures
Executive Summary: Operational Safety & Disposal
4-Bromo-2,6-bis(chloromethyl)pyridine (CAS: 120491-87-4) is a high-hazard alkylating agent.[1] It possesses two highly reactive chloromethyl electrophilic sites, making it a potent lachrymator, a severe corrosive, and a probable mutagen.
Immediate Core Directives:
-
DO NOT dispose of down the drain. Hydrolysis generates hydrochloric acid (HCl) and toxic pyridyl alcohols.
-
DO NOT mix with strong oxidizers or rapid-acting bases (e.g., concentrated NaOH) without temperature control; polymerization exotherms may occur.[1]
-
PRIMARY DISPOSAL: Segregate as Halogenated Organic Waste for high-temperature incineration with flue gas scrubbing.[1]
-
DEACTIVATION: Only perform in-lab deactivation for trace residues (glassware, pot bottoms).[1] Do not attempt to quench bulk quantities (>5g) without a specific process safety review.
Chemical Profile & Hazard Assessment
| Parameter | Data | Operational Implication |
| CAS Number | 120491-87-4 | Verify against SDS; often confused with the bromomethyl analog (CAS 106967-42-4).[1] |
| Structure | Pyridine core, 4-Br, 2,6-bis(CH₂Cl) | Bifunctional Alkylator: Cross-links biological molecules (DNA/Proteins).[1] |
| Reactivity | Water-reactive (slow hydrolysis) | Generates HCl fumes on contact with moisture/mucous membranes.[1] |
| Hazards | H314 (Causes severe burns) H341 (Suspected mutagen) | Lachrymator: Work exclusively in a fume hood. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide insufficient protection against benzylic-type chlorides for prolonged periods.[1]
-
Hand Protection: Silver Shield® (Laminate) gloves are preferred. If unavailable, use Double-gloved Nitrile (minimum 8 mil total thickness) and change immediately upon splash contact.[1]
-
Eye/Face: Chemical splash goggles AND a face shield.[2] The compound is a solid/low-melting solid; dust or sublimed vapor causes severe eye damage.
-
Respiratory: All operations must occur within a certified chemical fume hood.
Decision Logic: Disposal & Deactivation
The following decision tree outlines the correct workflow for bulk waste versus residue cleaning.
Figure 1: Decision matrix for handling 4-Bromo-2,6-bis(chloromethyl)pyridine waste streams.
Detailed Operational Protocols
Protocol A: Commercial Disposal (Primary Method)
Use this for: Mother liquors, bulk solids, and expired reagents.[1]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container. Do not use metal cans (corrosion risk from HCl generation).
-
Labeling: Label clearly as "Hazardous Waste - Halogenated Organic - Toxic/Corrosive." Explicitly list "4-Bromo-2,6-bis(chloromethyl)pyridine" to alert waste handlers of the alkylating hazard.[1]
-
Segregation: Keep separate from strong oxidizers (peroxides, nitric acid) and strong bases (amines) to prevent accidental polymerization or exotherms in the waste drum.
Protocol B: Chemical Deactivation (Residues Only)
Use this for: Cleaning reaction flasks, spatulas, and funnels.[1]
Mechanism: We utilize a nucleophilic substitution reaction to convert the reactive alkyl chloride into a less toxic amine or ether.
-
Reagent:Ethanolic Ammonia (2M NH₃ in Ethanol) or 5% Ethanolamine in Ethanol .
-
Why? Ammonia/amines are better nucleophiles than water/hydroxide for this substrate and minimize polymerization risks compared to strong caustic bases.
-
Step-by-Step:
-
Preparation: In a fume hood, prepare the quenching solution (e.g., 100 mL Ethanol + 5 mL Ethanolamine).
-
Application: Rinse the contaminated glassware with the quenching solution.
-
Soak: Allow the glassware to soak for 12–24 hours . The reaction with chloromethyl groups is not instantaneous at room temperature.
-
Validation (Self-Validating Step):
-
Final Wash: Rinse glassware with water and acetone. Collect all rinses into the Halogenated Solvent Waste container.
Protocol C: Emergency Spill Response
CRITICAL: Do not use water. Water will generate HCl gas and spread the contamination.
-
Evacuate & Ventilate: Clear the immediate area.[3][4] Ensure the fume hood sash is low.[5]
-
PPE Up: Don Silver Shield gloves (or double nitrile) and respiratory protection if outside a hood.
-
Contain: Use a dry absorbent (Vermiculite, Dry Sand, or Chem-Sorb).
-
Collect: Scoop the absorbed material into a wide-mouth jar.
-
Decontaminate Surface: Once the bulk is removed, wipe the surface with the Deactivation Solution (Protocol B), followed by soap and water. Dispose of all wipes as hazardous waste.
References
-
Alfa Chemistry. (n.d.). 4-Bromo-2,6-bis(chloromethyl)-pyridine (CAS 120491-87-4).[1] Retrieved from [1]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzyl Chloride: CAMEO Chemicals. (Analogous Hazard Data). Retrieved from [1]
-
ECHEMI. (2024). 4-Bromo-2,6-bis(bromomethyl)pyridine SDS. (Structural Analog Safety Data). Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 4-bromo-2-(chloromethyl)pyridine.[1][6] National Library of Medicine. Retrieved from [1]
Sources
Mastering the Safe Handling of 4-Bromo-2,6-bis(chloromethyl)pyridine: A Guide to Personal Protective Equipment and Operational Protocols
For Research, Scientific, and Drug Development Professionals
The responsible advancement of science requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2,6-bis(chloromethyl)pyridine. As Senior Application Scientists, we recognize that true expertise lies not just in achieving results, but in ensuring the well-being of those who make discovery possible. This document moves beyond a simple checklist to explain the causality behind each safety protocol, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Risks
4-Bromo-2,6-bis(chloromethyl)pyridine, as a bifunctional alkylating agent, is anticipated to be a hazardous substance. Similar compounds are known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive risk assessment is the critical first step before any handling of this compound.
Primary Hazards:
-
Corrosivity: Likely to cause severe skin burns and serious eye damage upon contact.[1]
-
Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: May cause significant irritation to the respiratory tract.[1][3]
-
Sensitization: Repeated exposure may lead to skin sensitization.
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, all operations involving 4-Bromo-2,6-bis(chloromethyl)pyridine must be conducted within certified and properly functioning engineering controls.
-
Chemical Fume Hood: All handling of solid and dissolved forms of this compound must occur in a chemical fume hood to prevent the inhalation of dust or vapors.[4][5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6][7]
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[5]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection and proper use of PPE are paramount. A multi-layered approach ensures comprehensive protection.
Eye and Face Protection
-
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[6][8]
-
Face Shield: When there is a risk of splashing, such as during dissolution or transfer of larger quantities, a face shield must be worn in addition to safety goggles.[4][8][9]
Skin and Body Protection
-
Gloves: Due to the corrosive and potentially sensitizing nature of this compound, double-gloving is recommended. Use chemically resistant gloves, such as nitrile or neoprene.[4][10] Gloves must be inspected for any signs of degradation or puncture before use.[6] Change gloves immediately if contamination is suspected and after each use.[10][11]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.[4][8] This should be worn over clothing that covers the legs and arms completely.[12]
-
Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13][14]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[4][5][8][15]
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[6][9] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.[8]
PPE Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Not required in a fume hood |
| Dissolving/Solution Transfer | Safety Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Not required in a fume hood |
| Large Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Coveralls | Full-Face Respirator |
Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol minimizes the risk of exposure.
Preparation and Weighing
-
Don all required PPE as outlined in the table above.
-
Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, plastic-backed paper.[13]
-
Carefully open the container.
-
Use a dedicated spatula to weigh the desired amount of 4-Bromo-2,6-bis(chloromethyl)pyridine onto weighing paper or into a tared container.
-
Securely close the main container.
-
Clean any residual solid from the spatula and weighing area using a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of it as hazardous waste.
Dissolution and Reaction Setup
-
Place the vessel for dissolution inside the fume hood.
-
Add the solvent to the vessel.
-
Carefully add the weighed 4-Bromo-2,6-bis(chloromethyl)pyridine to the solvent.
-
If necessary, gently stir the solution to aid dissolution.
-
Once dissolved, the solution can be transferred to the reaction vessel using a pipette or cannula.
Decontamination and Disposal Plan
A clear plan for decontamination and waste disposal is essential for maintaining a safe laboratory environment.
Decontamination
-
Equipment: All non-disposable equipment should be decontaminated. This can be achieved by rinsing with a suitable solvent to remove the compound, followed by a wash with detergent and water.[16]
-
Work Surfaces: At the end of the procedure, wipe down the work area in the fume hood with a cloth dampened with a deactivating solution (e.g., a dilute solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate) or an appropriate solvent.
-
PPE: Carefully remove disposable gloves and dispose of them in the designated hazardous waste container. Reusable PPE should be decontaminated according to established procedures.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and absorbent paper, must be collected in a clearly labeled, sealed container for halogenated organic waste.[4][7]
-
Liquid Waste: Unused solutions and rinse solvents containing 4-Bromo-2,6-bis(chloromethyl)pyridine should be collected in a designated, labeled container for halogenated liquid waste.[4]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][7]
Emergency Procedures
Spills
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large, evacuate the laboratory and contact the emergency response team.
-
For small spills within a fume hood, and if properly trained and equipped, you may clean it up.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the spill area.
Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[6]
Safety Workflow Diagram
Caption: Workflow for the safe handling of 4-Bromo-2,6-bis(chloromethyl)pyridine.
By integrating these protocols into your laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.
References
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]
-
LABORATORY HEALTH & SAFETY RULES. (2024, April). University of Cyprus-Department of Chemistry. Retrieved from [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Safety Manual - Duke Chemistry. (n.d.). Retrieved from [Link]
-
Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Retrieved from [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Thomasnet. Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved from [Link]
-
4-Bromo-2,6-bis(bromomethyl)pyridine | C7H6Br3N | CID 642807 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
-
Cleaning and decontamination. (n.d.). Retrieved from [Link]
-
-
operating procedure - EPA. (2019, October 3). Retrieved from [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. (n.d.). Retrieved from [Link]
-
3.1. Equipment Decontamination - FEMA.gov. (2023, June 6). Retrieved from [Link]
-
Chemical Processes of Decontamination in the Treatment of Hazardous Substances. (2025, December 7). Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
